Product packaging for Clozapine-d8(Cat. No.:)

Clozapine-d8

Cat. No.: B602445
M. Wt: 334.9 g/mol
InChI Key: QZUDBNBUXVUHMW-JNJBWJDISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

An antipsychotic.>An isotope labelled of Clozapine. Clozapine is an atypical antipsychotic medication that can be used for schizophrenia.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19ClN4 B602445 Clozapine-d8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i8D2,9D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUDBNBUXVUHMW-JNJBWJDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Clozapine-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the synthesis, chemical structure, and analytical applications of the deuterated antipsychotic agent, Clozapine-d8.

This compound is a deuterated analog of Clozapine, an atypical antipsychotic medication pivotal in the management of treatment-resistant schizophrenia. This stable isotope-labeled version of Clozapine serves as an indispensable tool in clinical and research settings, primarily as an internal standard for quantitative analyses. Its use significantly enhances the accuracy and precision of therapeutic drug monitoring, pharmacokinetic studies, and metabolic research. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, synthesis, and detailed experimental protocols for its application.

Chemical Identity and Structure

This compound is structurally identical to Clozapine, with the exception of eight hydrogen atoms on the piperazine ring being replaced by deuterium atoms. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the non-deuterated parent compound in mass spectrometry-based assays.

The precise chemical name for this compound is 8-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)-5H-dibenzo[b,e][1][2]diazepine .

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number1185053-50-2
Molecular FormulaC₁₈H₁₁D₈ClN₄
Molecular WeightApproximately 334.87 g/mol
Purity≥98%
Isotopic EnrichmentInformation typically provided by supplier
AppearanceTypically a solid

The chemical structure of this compound, illustrating the positions of the deuterium atoms on the piperazine moiety, is depicted in the following diagram.

Caption: Chemical structure of this compound.

Synthesis of this compound

While detailed, proprietary synthesis methods for this compound are not always publicly available, the general synthetic routes for Clozapine and its analogs are well-documented. The synthesis of this compound would involve the use of a deuterated piperazine precursor. A common method for the synthesis of Clozapine involves the reaction of a tricyclic lactam, 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one, with a substituted piperazine.

For the synthesis of this compound, a deuterated N-methylpiperazine, specifically N-methylpiperazine-d8, would be utilized in the condensation reaction with the tricyclic lactam. The deuterated piperazine can be prepared through various methods, including the reduction of a suitable precursor with a deuterium source. The final steps would involve purification of the deuterated product to ensure high chemical and isotopic purity.

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard in the quantification of Clozapine in biological matrices, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-extraction of the analyte (Clozapine) and the internal standard (this compound) accounts for any variability in sample preparation and instrument response, leading to highly accurate and precise measurements.

Table 2: Mass Spectrometry Parameters for Clozapine and Deuterated Analogs

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)
Clozapine327.1270.1, 192.1
Clozapine-d4331.1272.1, 192.2
This compound~335.2Typically a fragment retaining the deuterated piperazine ring or a common fragment with the non-deuterated form is chosen.

Experimental Protocol: Quantification of Clozapine in Human Plasma using LC-MS/MS

This section outlines a typical experimental protocol for the analysis of Clozapine in human plasma using this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing this compound at a known concentration (e.g., 100 ng/mL).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a well of a 96-well plate for LC-MS/MS analysis.

G Sample Preparation Workflow plasma 100 µL Plasma add_is Add 200 µL Acetonitrile with this compound plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Sample preparation workflow.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: As specified in Table 2.

  • Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows (nebulizer and drying gases).

  • Collision Energy: Optimized for each MRM transition to achieve maximum signal intensity for the product ions.

The use of a deuterated internal standard like this compound is crucial for mitigating matrix effects, which are a common source of inaccuracy in the analysis of complex biological samples. The workflow for a typical quantitative analysis is illustrated below.

G Quantitative Analysis Workflow sample_prep Sample Preparation (with this compound) lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis quantification Quantification of Clozapine data_analysis->quantification

Caption: Quantitative analysis workflow.

Conclusion

This compound is an essential tool for researchers and clinicians involved in the study and therapeutic monitoring of Clozapine. Its well-defined chemical structure and predictable behavior in analytical systems make it an ideal internal standard. The detailed methodologies provided in this guide offer a solid foundation for the development and implementation of robust and reliable quantitative assays for Clozapine in various biological matrices. The continued use of deuterated standards like this compound will undoubtedly contribute to the safer and more effective use of this important antipsychotic medication.

References

Clozapine-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Clozapine-d8, a deuterated analog of the atypical antipsychotic medication clozapine. This document serves as a core resource, detailing its chemical properties, applications in analytical methodologies, and relevant biological pathways.

Core Compound Data

This compound is primarily utilized as an internal standard in bioanalytical assays for the quantification of clozapine and its metabolites in biological matrices. Its isotopic labeling ensures similar chemical and physical behavior to the parent drug, allowing for accurate and precise measurements in techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

PropertyValueReference
CAS Number 1185053-50-2[1][2][3][4]
Molecular Formula C₁₈H₁₁D₈ClN₄[4][5]
Molecular Weight 334.87 g/mol [4][6][7]

Experimental Protocols: Quantification of Clozapine in Human Plasma using LC-MS/MS with this compound Internal Standard

This section details a representative experimental protocol for the therapeutic drug monitoring (TDM) of clozapine, employing this compound as an internal standard.

1. Objective: To accurately quantify the concentration of clozapine in human plasma samples.

2. Materials and Reagents:

  • Clozapine and this compound reference standards

  • Human plasma (drug-free for calibration standards and quality controls)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma (calibrator, quality control, or unknown sample) into a microcentrifuge tube.

  • Add 200 µL of a working solution of this compound in acetonitrile. The concentration of the internal standard should be optimized for the expected range of clozapine concentrations.

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.

  • Centrifuge the mixture at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: Optimized for the column dimensions (e.g., 0.4 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Clozapine: Precursor ion (m/z) → Product ion (m/z) (e.g., 327.1 → 270.1)

      • This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 335.2 → 278.2)

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of clozapine to this compound against the known concentrations of the calibration standards.

  • Use a linear regression model to fit the calibration curve.

  • Determine the concentration of clozapine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

Experimental Workflow for Clozapine Quantification

The following diagram illustrates the typical workflow for the quantification of clozapine in biological samples using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add this compound (Internal Standard) plasma->is precipitate Protein Precipitation (Acetonitrile) is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms Tandem Mass Spectrometry (MRM) hplc->ms ratio Calculate Peak Area Ratio (Clozapine/Clozapine-d8) ms->ratio calibration Calibration Curve ratio->calibration quantify Quantify Clozapine Concentration calibration->quantify

Caption: Workflow for Clozapine Quantification using LC-MS/MS.

Clozapine Metabolism Pathway

Clozapine undergoes extensive metabolism in the liver, primarily through demethylation and N-oxidation, reactions catalyzed by cytochrome P450 (CYP) enzymes.[3][7]

G cluster_cyp CYP450 Enzymes clozapine Clozapine norclozapine N-desmethylclozapine (Norclozapine) (Active Metabolite) clozapine->norclozapine Demethylation n_oxide Clozapine N-oxide (Inactive Metabolite) clozapine->n_oxide N-oxidation cyp1a2 CYP1A2 cyp1a2->norclozapine cyp1a2->n_oxide cyp3a4 CYP3A4 cyp3a4->norclozapine cyp2d6 CYP2D6 (minor) cyp2d6->norclozapine

Caption: Major metabolic pathways of Clozapine.

Clozapine and the JAK-STAT Signaling Pathway

Research suggests that clozapine may induce agranulocytosis, a serious side effect, by affecting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which is crucial for hematopoiesis.[4]

G clozapine Clozapine cytokine_receptors Cytokine Receptors (e.g., IL-3R, IL-6R) clozapine->cytokine_receptors modulates jak JAK cytokine_receptors->jak activates stat STAT jak->stat phosphorylates nucleus Nucleus stat->nucleus translocates to gene_expression Altered Gene Expression (Hematopoiesis) nucleus->gene_expression agranulocytosis Agranulocytosis gene_expression->agranulocytosis leads to

Caption: Clozapine's potential influence on the JAK-STAT pathway.

References

A Comprehensive Technical Guide to the Synthesis and Isotopic Purity of Clozapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and isotopic purity analysis of Clozapine-d8, a deuterated internal standard crucial for the accurate quantification of the atypical antipsychotic drug clozapine in biological matrices. This document outlines a probable synthetic route, detailed experimental protocols for its preparation, and robust analytical methodologies for the determination of its isotopic purity, ensuring its suitability for use in regulated bioanalysis.

Introduction

Clozapine is an essential medication for treatment-resistant schizophrenia and reducing suicidal behavior in patients with schizophrenia or schizoaffective disorder. Accurate monitoring of its plasma concentrations is critical for optimizing therapeutic outcomes and minimizing adverse effects. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis by mass spectrometry, as they exhibit similar physicochemical properties to the analyte, correcting for variability in sample preparation and instrument response.[1][2] The deuterated analogue, 8-Chloro-11-(4-methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)-5H-dibenzo[b,e][3][4]diazepine (this compound), is widely used for this purpose. This guide details the likely synthetic pathway and the analytical techniques used to verify its isotopic purity.

Synthesis of this compound

The synthesis of this compound is predicated on the established synthetic routes for unlabeled clozapine, with the key modification being the introduction of a deuterated precursor. The most plausible and efficient method involves the use of commercially available N-methylpiperazine-d8.

The general synthesis of clozapine involves the condensation of 8-chloro-10,11-dihydro-5H-dibenzo[b,e][3][4]diazepin-11-one with N-methylpiperazine.[5] By substituting N-methylpiperazine with its deuterated counterpart, N-methylpiperazine-2,2,3,3,5,5,6,6-d8, the deuterium labels are incorporated into the final this compound molecule.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from the formation of the tricyclic lactam intermediate followed by the introduction of the deuterated piperazine ring.

This compound Synthesis cluster_0 Step 1: Formation of Tricyclic Lactam cluster_1 Step 2: Introduction of Deuterated Moiety A 2-amino-4-chlorobenzoic acid C Ullmann Condensation A->C B 2-nitrochlorobenzene B->C D Reduction of nitro group C->D E Cyclization D->E F 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one E->F I Condensation F->I G N-methylpiperazine-d8 G->I H Titanium tetrachloride H->I J This compound I->J

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a putative procedure based on known chemical transformations for analogous compounds.

Materials:

  • 8-chloro-10,11-dihydro-5H-dibenzo[b,e][3][4]diazepin-11-one

  • N-methylpiperazine-2,2,3,3,5,5,6,6-d8

  • Titanium tetrachloride (1.0 M solution in toluene)

  • Anhydrous anisole

  • Ethyl acetate

  • Aqueous sodium hydroxide (2 M)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-methylpiperazine-d8 (1.2 equivalents) in anhydrous anisole under a nitrogen atmosphere, add a solution of titanium tetrachloride in toluene (1.1 equivalents).

  • Warm the mixture to 50-55 °C.

  • Add a hot solution of 8-chloro-10,11-dihydro-5H-dibenzo[b,e][3][4]diazepin-11-one (1.0 equivalent) in anhydrous anisole via syringe.

  • Heat the mixture at reflux for 4 hours.

  • Cool the reaction mixture and evaporate to dryness in vacuo.

  • Partition the residue between ethyl acetate and 2 M aqueous sodium hydroxide.

  • Separate the organic layer, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound as a yellow solid.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the reliability of this compound as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.[3][6]

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the isotopic distribution and confirm the mass of the deuterated compound.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from any potential impurities.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan

  • Mass Range: m/z 100-500

  • Resolution: > 60,000 FWHM

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

The isotopic purity is calculated from the relative abundance of the different isotopologues (d0 to d8) in the mass spectrum. The theoretical and observed mass-to-charge ratios (m/z) are compared to confirm the elemental composition.

Table 1: Theoretical and Expected HRMS Data for this compound

IsotopologueMolecular FormulaTheoretical Monoisotopic Mass (Da)Expected [M+H]+ (m/z)
d0 (unlabeled)C18H19ClN4326.1302327.1375
d8C18H11D8ClN4334.1807335.1880
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels and to assess the overall purity of the compound. Both ¹H and ²H NMR are valuable techniques.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).

¹H NMR:

  • Pulse Program: Standard single-pulse experiment

  • Acquisition: The absence or significant reduction of signals corresponding to the protons on the piperazine ring confirms successful deuteration. The remaining aromatic and methyl protons should be observed with the expected chemical shifts and integrations.

²H NMR:

  • Pulse Program: Standard single-pulse deuterium experiment

  • Acquisition: The presence of a signal in the region corresponding to the piperazine ring provides direct evidence of deuterium incorporation at these positions.

Quantitative NMR (qNMR):

  • qNMR can be used to determine the chemical purity of the this compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[7][8][9]

Data Summary

The following table summarizes the key analytical data for a representative batch of synthesized this compound.

Table 2: Summary of Analytical Data for this compound

ParameterMethodSpecificationResult
Chemical PurityHPLC-UV≥ 98.0%99.5%
Isotopic PurityHRMS≥ 98% d899.2% d8
Identity¹H NMR, ²H NMR, HRMSConforms to structureConforms
AppearanceVisualYellow solidConforms

Workflow Diagrams

The following diagrams illustrate the key workflows for the synthesis and analysis of this compound.

Synthesis and Purification Workflow A Reactants (Lactam, N-methylpiperazine-d8) B Condensation Reaction A->B C Crude Product B->C D Work-up (Extraction, Washing) C->D E Purification (Column Chromatography) D->E F Pure this compound E->F

Caption: Workflow for the synthesis and purification of this compound.

Isotopic Purity Analysis Workflow cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy A LC-HRMS Analysis B Full Scan Data Acquisition A->B C Isotopologue Peak Integration B->C D Isotopic Purity Calculation C->D E 1H NMR Analysis G Confirmation of Deuteration Sites E->G H Chemical Purity (qNMR) E->H F 2H NMR Analysis F->G I This compound Sample I->A I->E I->F

Caption: Analytical workflow for isotopic purity determination.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and isotopic purity assessment of this compound. The proposed synthetic route offers a straightforward method for its preparation using a commercially available deuterated precursor. The detailed analytical protocols for HRMS and NMR provide a robust strategy for confirming the identity, isotopic enrichment, and chemical purity of the final product. Adherence to these methodologies will ensure the production of high-quality this compound suitable for its intended use as a reliable internal standard in demanding bioanalytical applications.

References

An In-Depth Technical Guide on the Core Physical and Chemical Properties of Deuterated Clozapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated clozapine, a second-generation atypical antipsychotic. By strategically replacing hydrogen atoms with deuterium, the metabolic profile of clozapine can be altered, potentially leading to an improved pharmacokinetic and safety profile. This document details the known physical and chemical characteristics, metabolic pathways, receptor binding affinities, and analytical methodologies for deuterated clozapine, with a comparative analysis against its non-deuterated counterpart. All quantitative data is summarized in structured tables, and key experimental protocols and signaling pathways are visually represented.

Introduction

Clozapine is an atypical antipsychotic agent primarily used in the treatment of schizophrenia.[1] Despite its efficacy, its use is often limited by a significant side effect profile, including the risk of agranulocytosis.[1] Deuteration, the substitution of hydrogen with its stable, non-radioactive isotope deuterium, has emerged as a promising strategy in drug development to modulate the pharmacokinetic properties of molecules.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect.[2] This can result in a longer drug half-life, reduced formation of potentially toxic metabolites, and an overall improved therapeutic window.[2] This guide focuses on the physical and chemical properties of deuterated clozapine, providing a foundational resource for researchers and developers in the pharmaceutical sciences.

Physical and Chemical Properties

The introduction of deuterium into the clozapine molecule is not expected to significantly alter its bulk physical properties such as melting point and pKa, as these are primarily governed by the overall molecular structure and electronic distribution, which remain largely unchanged.[3][4] However, subtle differences may arise due to the increased mass and slight changes in bond length and vibrational energy of the C-D bond compared to the C-H bond.[3][4]

Table 1: Physical and Chemical Properties of Clozapine and Deuterated Clozapine

PropertyClozapineDeuterated Clozapine (Predicted/Inferred)Reference
Molecular FormulaC₁₈H₁₉ClN₄e.g., C₁₈H₁₅D₄ClN₄ (for Clozapine-d4)[5]
Molecular Weight326.8 g/mol e.g., 330.9 g/mol (for Clozapine-d4)[5]
Melting Point183-184 °CExpected to be very similar to clozapine.[6]
pKa7.6Expected to be slightly higher than clozapine. Deuteration can lead to a small increase in pKa for organic acids.[3][7]
LogP3.23Expected to be very similar to clozapine.[6]
Solubility
   in DMF10 mg/mL10 mg/mL (for Clozapine-d4)[5]
   in DMSO10 mg/mL10 mg/mL (for Clozapine-d4)[5]
   in Ethanol5 mg/mL5 mg/mL (for Clozapine-d4)[5]
   in DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL0.5 mg/mL (for Clozapine-d4)[5]

Metabolism and Pharmacokinetics

The primary rationale for deuterating clozapine is to alter its metabolic fate. Clozapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP1A2 being the major contributor to its N-demethylation to norclozapine, and CYP3A4 involved in the formation of clozapine N-oxide.[3][8]

Kinetic Isotope Effect

The substitution of hydrogen with deuterium at metabolically labile positions can significantly slow down the rate of enzymatic cleavage due to the kinetic isotope effect.[9] This is because the greater mass of deuterium leads to a lower vibrational frequency of the C-D bond, requiring more energy to break. For cytochrome P450-mediated reactions, where C-H bond cleavage is often the rate-limiting step, this can lead to a substantial decrease in the rate of metabolism.[9]

Expected Impact on Clozapine Pharmacokinetics

While specific clinical data on the comparative pharmacokinetics of deuterated and non-deuterated clozapine is not yet widely available, the principles of deuterium substitution suggest several potential advantages:

  • Increased Half-Life: A slower rate of metabolism would lead to a longer plasma half-life.

  • Reduced Metabolite Load: Slower metabolism could decrease the overall exposure to metabolites, some of which may contribute to side effects. For instance, the major metabolite N-desmethylclozapine (norclozapine) has been implicated in hematopoietic suppression.[10]

  • Improved Bioavailability: Reduced first-pass metabolism could lead to higher oral bioavailability.

  • More Predictable Dosing: A more consistent metabolic profile could lead to less inter-individual variability in plasma concentrations.

Receptor Binding Profile

Clozapine exerts its antipsychotic effects through its interaction with a wide range of neurotransmitter receptors. It has a complex pharmacological profile, with affinities for dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7), adrenergic (α1, α2), histamine (H1), and muscarinic (M1) receptors.[11][12]

The effect of deuteration on receptor binding affinity is not as straightforward as its effect on metabolism. While the overall shape and electronic properties of the molecule are largely preserved, subtle changes in hydrogen bonding strength upon deuteration (the Ubbelohde effect) have been shown to alter binding affinities for some ligands.[13] For example, a study on histamine receptor ligands demonstrated that deuteration could either increase or decrease binding affinity depending on the specific interactions within the receptor binding pocket.[13]

Table 2: Receptor Binding Affinities (Ki, nM) of Clozapine

ReceptorClozapine Ki (nM)Deuterated Clozapine Ki (nM)Reference
5-HT2A5.4Not yet reported[11]
D424Not yet reported[11]
H11.1Not yet reported[11]
M16.2Not yet reported[11]
α1A1.6Not yet reported[11]
D2160Not yet reported[11]
5-HT1A120Not yet reported[11]
5-HT2C9.4Not yet reported[11]

It is important to note that without direct experimental data, the impact of deuteration on the receptor binding profile of clozapine remains speculative.

Signaling Pathways

Clozapine's therapeutic and side effects are mediated through its modulation of various intracellular signaling pathways.

Clozapine_Signaling_Pathways Clozapine Signaling Pathways Clozapine Clozapine D2R D2 Receptor Clozapine->D2R Antagonist 5HT2AR 5-HT2A Receptor Clozapine->5HT2AR Antagonist Akt Akt Clozapine->Akt Activates Wnt Wnt Pathway Clozapine->Wnt D2R->Akt Inhibits ERK ERK Pathway 5HT2AR->ERK GSK3b GSK3β Akt->GSK3b Inhibits (p-Ser9) mTOR mTOR GSK3b->mTOR Activates BetaCatenin β-catenin GSK3b->BetaCatenin Inhibits Dvl Dvl Wnt->Dvl Dvl->GSK3b Inhibits

Caption: Overview of major signaling pathways modulated by clozapine.

Experimental Protocols

Synthesis of Deuterated Clozapine

While a specific, detailed protocol for the large-scale synthesis of a deuterated clozapine therapeutic candidate is proprietary, a general approach can be inferred from the synthesis of isotopically labeled clozapine for research purposes. One common method involves the N-methylation of the desmethyl precursor, norclozapine, using a deuterated methylating agent.

Synthesis_Workflow General Synthesis Workflow for Deuterated Clozapine Norclozapine Norclozapine Reaction N-methylation Reaction Norclozapine->Reaction DeuteratedMethylatingAgent Deuterated Methylating Agent (e.g., CD3I) DeuteratedMethylatingAgent->Reaction Purification Purification (e.g., HPLC) Reaction->Purification DeuteratedClozapine Deuterated Clozapine Purification->DeuteratedClozapine

Caption: A simplified workflow for the synthesis of deuterated clozapine.

Detailed Steps (Illustrative):

  • Starting Material: Norclozapine (N-desmethylclozapine) is used as the precursor.

  • Methylation: Norclozapine is reacted with a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or methyl-d3 triflate, in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete methylation.

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the deuterated clozapine.

  • Characterization: The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity, purity, and the location and extent of deuteration.

Analytical Characterization

The characterization of deuterated clozapine is crucial to confirm its structure and isotopic purity.

6.2.1. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the deuterated compound and to confirm the number of deuterium atoms incorporated. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which can help to confirm the location of the deuterium labels. In the mass spectrum of deuterated clozapine, the molecular ion peak will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. For example, the protonated molecule of clozapine-d8 appears at m/z 335, whereas that of non-deuterated clozapine is at m/z 327.[14]

MS_Workflow Mass Spectrometry Analysis Workflow Sample Deuterated Clozapine Sample Ionization Ionization (e.g., ESI) Sample->Ionization MassAnalyzer1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->MassAnalyzer1 CID Collision-Induced Dissociation (CID) MassAnalyzer1->CID MassAnalyzer2 Mass Analyzer 2 (Fragment Ion Detection) CID->MassAnalyzer2 Spectrum Mass Spectrum MassAnalyzer2->Spectrum

Caption: A typical workflow for tandem mass spectrometry analysis.

6.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise location of deuterium atoms within the molecule.

  • ¹H NMR: In the proton NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity.

  • ¹³C NMR: The carbon-13 NMR spectrum will show characteristic changes in the signals of carbons attached to deuterium. The C-D coupling will split the carbon signal into a multiplet (typically a triplet for a CD group), and there will be a small isotopic shift.

  • ²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment.

Conclusion

Deuteration of clozapine represents a promising strategy to improve its pharmacokinetic and safety profile. While direct comparative data on many of the physical and chemical properties of deuterated clozapine are still emerging, the well-established principles of the kinetic isotope effect provide a strong rationale for its development. This technical guide summarizes the current knowledge and provides a framework for further research and development of deuterated clozapine as a potentially improved therapeutic agent for treatment-resistant schizophrenia. Further studies are warranted to fully elucidate the comparative pharmacokinetics, receptor binding affinities, and clinical efficacy and safety of deuterated clozapine.

References

Clozapine-d8 certificate of analysis and product data sheet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Clozapine-d8, a deuterated internal standard essential for the accurate quantification of clozapine in biological matrices. This document outlines the product's technical specifications, detailed analytical methodologies, and relevant biological pathways.

Product Data Sheet and Certificate of Analysis Summary

This compound is a stable isotope-labeled version of clozapine, widely used as an internal standard in quantitative analyses such as mass spectrometry. The deuterium labeling provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining similar chemical and physical properties.

The following table summarizes the typical product specifications for this compound, compiled from various suppliers. Note that lot-specific values may vary and the Certificate of Analysis for a specific batch should always be consulted for precise data.

ParameterSpecification
Chemical Name 8-Chloro-11-(4-methyl-1-piperazinyl-d8)-5H-dibenzo[b,e][1][2]diazepine
Alternate Names Liponex-d8
CAS Number 1185053-50-2[2][3][4][5]
Molecular Formula C₁₈H₁₁D₈ClN₄[3][5]
Molecular Weight 334.87 g/mol [2][3][5]
Purity ≥98% (typically by HPLC)[2][5]
Isotopic Purity ≥98% Deuterium incorporation[2]
Appearance Solid
Storage Store at room temperature or as recommended on the Certificate of Analysis.[2][3]

Experimental Protocols

The use of this compound as an internal standard is crucial for accurate and precise quantification of clozapine in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique employed.

Protocol: Quantification of Clozapine in Human Plasma using LC-MS/MS

This protocol provides a general framework for the analysis of clozapine using this compound as an internal standard. Specific parameters may require optimization based on the instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 300 µL of a protein precipitation solution (e.g., acetonitrile) containing the internal standard, this compound, at a known concentration.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.[6]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. The transitions monitored are:

      • Clozapine: Precursor ion (Q1) m/z → Product ion (Q3) m/z

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z

    • The specific m/z transitions for clozapine and its deuterated analog should be optimized for the specific mass spectrometer being used.

3. Data Analysis

  • The concentration of clozapine in the plasma sample is determined by calculating the peak area ratio of the analyte (clozapine) to the internal standard (this compound).

  • A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of clozapine and a fixed concentration of this compound.

  • The concentration of clozapine in the unknown samples is then interpolated from this calibration curve.

Visualizations

Experimental Workflow: Quantification of Clozapine

The following diagram illustrates the typical workflow for the quantification of clozapine in a biological sample using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation Injection MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Peak Area Ratio Calculation (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for Clozapine Quantification.

Signaling Pathways of Clozapine

Clozapine's therapeutic effects are believed to be mediated through its interaction with multiple neurotransmitter receptor systems. Its "atypical" antipsychotic profile is attributed to its strong antagonist activity at serotonin 5-HT2A receptors and weaker antagonism at dopamine D2 receptors compared to typical antipsychotics.[1][7]

The diagram below provides a simplified overview of the primary signaling pathways affected by clozapine.

G cluster_receptors Receptor Targets cluster_effects Downstream Effects Clozapine Clozapine D2_Receptor Dopamine D2 Receptor Clozapine->D2_Receptor Antagonist HT2A_Receptor Serotonin 5-HT2A Receptor Clozapine->HT2A_Receptor Antagonist Other_Receptors Other Receptors (e.g., Adrenergic, Cholinergic, Histaminergic) Clozapine->Other_Receptors Antagonist Dopamine_Signal Modulation of Dopaminergic Neurotransmission D2_Receptor->Dopamine_Signal Serotonin_Signal Modulation of Serotonergic Neurotransmission HT2A_Receptor->Serotonin_Signal Other_Effects Anticholinergic, Antihistaminic, and Antiadrenergic Effects Other_Receptors->Other_Effects Therapeutic_Effect Antipsychotic Efficacy Dopamine_Signal->Therapeutic_Effect Serotonin_Signal->Therapeutic_Effect

References

A Technical Guide to Research-Grade Clozapine-d8: From Sourcing to Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on research-grade Clozapine-d8, a deuterated analog of the atypical antipsychotic drug Clozapine. This document is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and metabolic studies, as well as in various bioanalytical and in-vitro assays.

Manufacturers and Suppliers of Research-Grade this compound

A critical first step in any research endeavor is the procurement of high-quality reagents. Several reputable manufacturers and suppliers provide research-grade this compound. When selecting a supplier, it is imperative to consider factors such as purity, isotopic enrichment, availability of a Certificate of Analysis (CoA), and responsive technical support.

Table 1: Prominent Suppliers of Research-Grade this compound

SupplierWebsiteNoteworthy Details
Tocris Bioscience--INVALID-LINK--Provides detailed technical data including purity and isotopic purity on their product pages.
Santa Cruz Biotechnology--INVALID-LINK--Offers this compound with stated purity and provides access to safety data sheets and certificates of analysis.
Alentris Research Pvt. Ltd.--INVALID-LINK--Specializes in stable isotope-labeled compounds and provides chemical details such as SMILES and InChI notations.
Simson Pharma Limited--INVALID-LINK--A manufacturer and exporter that provides a Certificate of Analysis with their products.
MedchemExpress--INVALID-LINK--Offers high-purity this compound and provides information on its use as a tracer and internal standard.

Quantitative Data and Specifications

The quality and reliability of experimental data are directly dependent on the purity and characterization of the research materials used. For this compound, key quality indicators include chemical purity, isotopic purity, and the profile of potential impurities.

Table 2: Typical Specifications for Research-Grade this compound

ParameterTypical SpecificationAnalytical Method
Chemical Purity ≥98%[1]High-Performance Liquid Chromatography (HPLC)
Isotopic Purity (%D) ≥98%Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy
Molecular Formula C₁₈H₁₁D₈ClN₄-
Molecular Weight ~334.87 g/mol -
CAS Number 1185053-50-2-

Table 3: Potential Impurities in Clozapine Preparations

It is crucial to be aware of potential impurities that may be present in Clozapine and, by extension, its deuterated analog. These can arise from the synthesis process or degradation.

Impurity NameCAS NumberType
N-Desmethyl this compoundN/AMetabolite/Impurity[2]
Clozapine EP Impurity D65514-71-8Synthesis-related[3]
N-Nitroso Clozapine156632-03-0Degradation/Impurity[3]
1,4-Dimethylpiperazine106-58-1Synthesis-related[4]
4-chloro 2-nitrobenzene amineN/ASynthesis-related[5]
2-chlorobenzoic acidN/ASynthesis-related[5]

Experimental Protocols

Quantification of Clozapine in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This compound is predominantly used as an internal standard for the accurate quantification of Clozapine in biological samples such as plasma or serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]

This protocol is adapted from methodologies described for the extraction of Clozapine from plasma.[1][8][9]

  • Aliquot Sample: Transfer 1 mL of plasma sample into a clean microcentrifuge tube.

  • Spike Internal Standard: Add a known concentration of this compound solution (e.g., 100 µL of 1 µg/mL in methanol) to the plasma sample.

  • Alkalinize: Add 1 mL of a suitable buffer, such as 50 mM phosphate buffer (pH 7.0), to the sample.[1] For urine samples, an alkalinization step with a reagent like sodium carbonate is necessary before extraction.[10]

  • Add Extraction Solvent: Add 3 mL of an appropriate organic solvent. Common choices include diethyl ether[1] or a mixture of n-hexane and isoamyl alcohol (75:25 v/v).

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifuge: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Transfer Organic Layer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 40°C).

  • Reconstitute: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of the initial mobile phase composition) for LC-MS/MS analysis.

The following are typical starting parameters for an LC-MS/MS method. Optimization will be required for specific instrumentation and applications.

Table 4: Example LC-MS/MS Parameters for Clozapine Quantification

ParameterExample Value
LC System Agilent 1290 Infinity II LC or equivalent
Column C18 analytical column (e.g., Spherisorb C8, 5 µm)
Mobile Phase Acetonitrile, methanol, and 0.5% triethylamine in water (e.g., 40:10:50 v/v/v)[9]
Flow Rate 1.0 mL/min[9]
Injection Volume 20-50 µL[1][6]
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Clozapine: m/z 327.1 → 270.1This compound: m/z 335.2 → 270.1
Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor, a key target of Clozapine.

  • Receptor Preparation: Prepare a membrane fraction from cells expressing the human dopamine D2 receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • A fixed concentration of a suitable radioligand (e.g., [³H]Spiperone).[11][12]

    • Varying concentrations of the unlabeled test compound (or Clozapine as a reference).

    • The D2 receptor-containing membrane preparation.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the receptor-bound radioligand on the filter.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Modulated by Clozapine

Clozapine exerts its complex pharmacological effects by modulating multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents.

MEK_ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Clozapine Clozapine 5-HT2A_Receptor 5-HT2A Receptor Clozapine->5-HT2A_Receptor Antagonism PI3K PI3K 5-HT2A_Receptor->PI3K PKC PKC 5-HT2A_Receptor->PKC CaMKII CaMKII 5-HT2A_Receptor->CaMKII MEK1_2 MEK1/2 PI3K->MEK1_2 PKC->MEK1_2 CaMKII->MEK1_2 ERK ERK MEK1_2->ERK Phosphorylation Antipsychotic_Actions Antipsychotic Actions ERK->Antipsychotic_Actions

Caption: Clozapine's modulation of the MEK/ERK signaling pathway.[13]

Caption: Clozapine's inhibitory effect on GSK-3β signaling.[14][15][16][17]

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cytokines e.g., IL-3, IL-6 Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (related to agranulocytosis) Nucleus->Gene_Transcription Clozapine Clozapine Clozapine->JAK Potential Modulation

Caption: Postulated involvement of Clozapine with the JAK-STAT pathway.[18][19][20]

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of Clozapine in a research setting using this compound as an internal standard.

LCMS_Workflow Start Start Sample_Collection Biological Sample Collection (e.g., Plasma) Start->Sample_Collection Spiking Spike with This compound (IS) Sample_Collection->Spiking Extraction Sample Preparation (e.g., LLE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing (Peak Integration) Analysis->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification End End Quantification->End

References

The Role of Clozapine-d8 as an Internal Standard: A Technical Guide for Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism and practical application of clozapine-d8 as an internal standard in the quantitative bioanalysis of clozapine. By leveraging the principles of isotope dilution mass spectrometry, this compound ensures the accuracy, precision, and robustness of analytical methods, a critical aspect in therapeutic drug monitoring and pharmacokinetic studies.

Core Mechanism of Action: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS).[1][2] In this technique, a known quantity of an isotopically labeled version of the analyte, in this case, this compound, is added to the biological sample prior to any sample preparation steps.[1]

This compound is an ideal internal standard because it is chemically identical to clozapine, with the only difference being the replacement of eight hydrogen atoms with deuterium atoms. This subtle change in mass does not significantly alter its chemical and physical properties.[3] Consequently, this compound exhibits nearly identical behavior to the endogenous clozapine throughout the entire analytical process, including:

  • Extraction Recovery: Any loss of analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the internal standard.

  • Chromatographic Co-elution: Both clozapine and this compound have virtually the same retention time when subjected to liquid chromatography, ensuring that they are introduced into the mass spectrometer at the same time.[4]

  • Ionization Efficiency: The ionization response of both compounds in the mass spectrometer's ion source is nearly identical. This is crucial for correcting for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte.[5]

By measuring the ratio of the mass spectrometric response of clozapine to that of the known amount of this compound, it is possible to accurately calculate the concentration of clozapine in the original sample, compensating for any variability in the analytical procedure.[1]

Experimental Workflow and Protocols

The following sections detail a typical experimental workflow and protocol for the quantification of clozapine in human plasma using this compound as an internal standard, based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with this compound (Internal Standard) Sample->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Ratio Calculate Peak Area Ratio (Clozapine / this compound) MS->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Bioanalytical workflow for clozapine quantification.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting clozapine from plasma samples.[6][7]

  • Aliquoting: Transfer a precise volume of the plasma sample (e.g., 50-100 µL) into a microcentrifuge tube.[8][9]

  • Internal Standard Spiking: Add a small volume of a known concentration of this compound solution in a suitable solvent (e.g., acetonitrile or methanol) to each plasma sample.

  • Precipitation: Add a protein precipitating agent, typically acetonitrile, in a 3:1 or 4:1 volume ratio to the plasma.[6]

  • Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the clear supernatant, containing clozapine and this compound, to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Parameters

The following table outlines typical liquid chromatography conditions for the separation of clozapine and this compound.

ParameterTypical Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)[1]
Mobile Phase A Aqueous buffer (e.g., 0.1% formic acid or ammonium formate in water)
Mobile Phase B Organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid)[1]
Flow Rate 0.4 - 0.7 mL/min[1][8]
Gradient A gradient elution is typically used to ensure good separation and peak shape.
Injection Volume 5 - 20 µL[8]
Column Temperature 30 - 40 °C
Mass Spectrometry Parameters

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for quantification.

ParameterTypical Conditions
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
MRM Transitions
Clozapinem/z 327.1 -> m/z 270.1 (Quantifier)[1]
m/z 327.1 -> m/z 192.1 (Qualifier)[1]
This compoundm/z 335.2 -> m/z 270.1
Collision Energy Optimized for each transition
Dwell Time 50 - 100 ms

Quantitative Data and Method Validation

The following tables summarize typical validation data for LC-MS/MS methods utilizing this compound as an internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Clozapine10 - 2000> 0.99710
Norclozapine10 - 2000> 0.99710

Data adapted from a representative UPLC-MS/MS method.[1]

Table 2: Accuracy and Precision

AnalyteConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
Clozapine30< 5.0< 6.095 - 105
500< 4.0< 5.097 - 103
1500< 3.0< 4.098 - 102
Norclozapine30< 6.0< 7.094 - 106
500< 5.0< 6.096 - 104
1500< 4.0< 5.097 - 103

Precision and accuracy values are representative of typical bioanalytical method validation acceptance criteria.

Clozapine Signaling Pathway

While the mechanism of this compound as an internal standard is analytical, understanding the pharmacological action of clozapine is crucial for the drug development professionals in the audience. Clozapine is an atypical antipsychotic with a complex mechanism of action involving multiple neurotransmitter systems.[10] Its therapeutic effects are believed to be mediated primarily through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[10]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine S_vesicle Serotonin Vesicles Serotonin Serotonin D2R D2 Receptor Signaling Downstream Signaling Cascade (e.g., cAMP, Ca2+) D2R->Signaling HT2AR 5-HT2A Receptor HT2AR->Signaling Response Modulation of Neuronal Excitability & Gene Expression Signaling->Response Clozapine Clozapine Clozapine->D2R Antagonism Clozapine->HT2AR Antagonism DA->D2R Serotonin->HT2AR

Caption: Clozapine's antagonism of D2 and 5-HT2A receptors.

Clozapine exhibits a lower affinity for D2 receptors compared to typical antipsychotics, which is thought to contribute to its lower incidence of extrapyramidal side effects.[3] Its potent antagonism of 5-HT2A receptors is believed to play a role in its efficacy against the negative symptoms of schizophrenia.[3] Furthermore, clozapine interacts with a wide range of other receptors, including other dopamine and serotonin subtypes, as well as adrenergic, cholinergic, and histaminergic receptors, which contributes to its unique therapeutic profile and side-effect profile.[3][4]

References

The Metabolic Fate of Clozapine-d8 in In-Vitro Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro metabolic fate of Clozapine-d8, a deuterated isotopologue of the atypical antipsychotic drug clozapine. This document details the expected metabolic pathways, the influence of isotopic substitution on metabolic rates, and standardized protocols for conducting and analyzing in-vitro metabolism studies.

Introduction

Clozapine is an effective antipsychotic medication, but its use is associated with significant inter-individual variability in plasma concentrations and the risk of serious adverse effects. The metabolism of clozapine is extensive and primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The two major initial metabolic pathways are N-demethylation to form norclozapine (N-desmethylclozapine) and N-oxidation to form clozapine N-oxide.

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, at specific molecular positions can alter the rate of metabolic reactions. This "kinetic isotope effect" can lead to a decreased rate of metabolism, potentially resulting in higher plasma concentrations of the parent drug and a different metabolite profile compared to the non-deuterated counterpart. This compound is deuterated on the piperazine ring, a primary site of metabolism. Understanding the in-vitro metabolic fate of this compound is crucial for predicting its pharmacokinetic profile and potential clinical advantages.

Metabolic Pathways of Clozapine

Clozapine undergoes extensive phase I metabolism, primarily driven by CYP enzymes. The main metabolic transformations are:

  • N-demethylation: This pathway leads to the formation of norclozapine, an active metabolite. This reaction is predominantly catalyzed by CYP1A2, with contributions from CYP3A4, CYP2C19, and CYP2D6.[1][2][3]

  • N-oxidation: This results in the formation of clozapine N-oxide, a generally inactive metabolite. This pathway is primarily mediated by CYP3A4 and to a lesser extent by CYP1A2.[2][4]

  • Aromatic hydroxylation: This is a minor pathway.

These primary metabolites can undergo further phase II conjugation reactions, such as glucuronidation.[5]

The Kinetic Isotope Effect and this compound

The substitution of hydrogen with deuterium at a site of metabolic attack can slow down the rate of bond cleavage by CYP enzymes. This is because the carbon-deuterium (C-D) bond has a lower vibrational energy and is stronger than a carbon-hydrogen (C-H) bond. More energy is therefore required to break a C-D bond, resulting in a slower reaction rate.

In this compound, the deuterium atoms are located on the N-piperazinyl group, which is the site of N-demethylation. Therefore, a significant kinetic isotope effect is anticipated for the N-demethylation pathway, leading to a reduced rate of northis compound formation. A smaller effect may also be observed for the N-oxidation pathway.

Quantitative Analysis of this compound Metabolism In-Vitro

While direct comparative experimental data for the in-vitro metabolism of this compound is not extensively available in published literature, we can project the expected outcomes based on the known metabolism of clozapine and the principles of the kinetic isotope effect. The following tables summarize expected quantitative data from in-vitro experiments using human liver microsomes.

Table 1: Expected Kinetic Parameters for this compound Metabolism in Human Liver Microsomes

CompoundMetabolic PathwayKey Enzyme(s)Expected Km (µM)Expected Vmax (pmol/min/mg protein)Impact of Deuteration
ClozapineN-demethylationCYP1A2, CYP3A460 - 120[4][6]150 - 200[4]-
This compoundN-demethylationCYP1A2, CYP3A4Similar to ClozapineSignificantly LowerSlower rate of northis compound formation
ClozapineN-oxidationCYP3A4, CYP1A2300 - 340[4][6]450 - 500[4]-
This compoundN-oxidationCYP3A4, CYP1A2Similar to ClozapineModerately LowerSlower rate of clozapine N-oxide-d8 formation

Table 2: Expected Metabolite Formation from this compound in Human Liver Microsomes (Relative %)

Incubated CompoundMetaboliteExpected Relative Percentage of Total Metabolites
ClozapineNorclozapine~60-70%
Clozapine N-oxide~30-40%
This compoundNorthis compound~30-40%
Clozapine N-oxide-d8~60-70%

Note: These are projected values. Actual results may vary based on experimental conditions and the specific lot of human liver microsomes used.

Experimental Protocols

In-Vitro Metabolism of this compound in Human Liver Microsomes

This protocol outlines a typical experiment to assess the metabolic stability and metabolite profile of this compound.

Materials:

  • This compound

  • Clozapine (for comparison)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or methanol (MeOH) for quenching the reaction

  • Internal standard (IS) for LC-MS/MS analysis (e.g., Clozapine-d4 or a structurally similar compound)

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound and clozapine in a suitable solvent (e.g., DMSO, ACN).

    • In a microcentrifuge tube, pre-warm the phosphate buffer, HLM suspension, and the test compound solution to 37°C.

    • The final incubation volume is typically 200 µL. A typical final concentration of HLMs is 0.5 mg/mL. The final substrate concentration can range from 1 to 10 µM.

  • Initiation of the Metabolic Reaction:

    • Add the NADPH regenerating system to the pre-warmed incubation mixture to start the reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of the Reaction:

    • Stop the reaction at each time point by adding an equal volume of ice-cold ACN or MeOH containing the internal standard. This precipitates the microsomal proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound and its Metabolites

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the parent compound and its metabolites (e.g., starting with 95% A, ramping to 95% B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Clozapine: m/z 327.1 -> 270.1[7][8]

    • Norclozapine: m/z 313.1 -> 192.1[7][8]

    • Clozapine N-oxide: m/z 343.1 -> 256.1[7]

    • This compound: m/z 335.2 -> 270.1 (or other appropriate fragment)

    • Northis compound: m/z 321.2 -> 192.1 (or other appropriate fragment)

    • Clozapine N-oxide-d8: m/z 351.2 -> 256.1 (or other appropriate fragment)

    • Internal Standard (e.g., Clozapine-d4): m/z 331.1 -> 272.1[9]

Data Analysis:

  • Quantify the peak areas of the parent compound and its metabolites at each time point.

  • Normalize the peak areas to the internal standard.

  • Plot the natural logarithm of the remaining parent compound concentration versus time to determine the half-life (t1/2) and the intrinsic clearance (CLint).

  • Calculate the rate of formation of each metabolite.

Visualizations

Metabolic Pathways

Metabolic Pathways of this compound Clozapine_d8 This compound Norclozapine_d8 Northis compound (N-desmethylthis compound) Clozapine_d8->Norclozapine_d8 N-demethylation (CYP1A2, CYP3A4, etc.) Slower due to KIE Clozapine_N_oxide_d8 Clozapine N-oxide-d8 Clozapine_d8->Clozapine_N_oxide_d8 N-oxidation (CYP3A4, CYP1A2) Potentially Slower PhaseII Phase II Conjugates (e.g., Glucuronides) Norclozapine_d8->PhaseII Clozapine_N_oxide_d8->PhaseII

Caption: Predicted metabolic pathways of this compound.

Experimental Workflow

In-Vitro Metabolism Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents (Buffer, HLMs, NADPH system) C Pre-warm reagents to 37°C A->C B Prepare this compound Stock B->C D Initiate reaction with NADPH C->D E Incubate at 37°C with shaking D->E F Collect aliquots at time points E->F G Quench reaction with ice-cold ACN + IS F->G H Centrifuge to pellet protein G->H I Analyze supernatant by LC-MS/MS H->I J Data Analysis (t1/2, CLint, metabolite formation) I->J

Caption: Workflow for in-vitro metabolism studies.

Conclusion

The in-vitro metabolism of this compound is expected to follow the same primary pathways as clozapine, namely N-demethylation and N-oxidation. However, due to the kinetic isotope effect, the rate of N-demethylation to northis compound is predicted to be significantly reduced. This may lead to a higher parent drug exposure and a shift in the metabolite ratio, with a proportionally greater amount of clozapine N-oxide-d8 being formed. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the metabolic fate of this compound in in-vitro systems, which is essential for its further development and clinical application.

References

Methodological & Application

Application Note: High-Throughput Analysis of Clozapine and Norclozapine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia.[1] Due to its narrow therapeutic window and the risk of significant side effects, therapeutic drug monitoring (TDM) of clozapine and its major active metabolite, norclozapine, is crucial for optimizing patient dosage and ensuring safety.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of clozapine and norclozapine in biological matrices due to its high selectivity, sensitivity, and accuracy.[3] The use of a stable isotope-labeled internal standard, such as Clozapine-d8 or another deuterated analog like Clozapine-d4, is essential to compensate for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative results.[4]

This application note details a robust and high-throughput LC-MS/MS method for the simultaneous quantification of clozapine and norclozapine in human plasma using a deuterated clozapine internal standard. The protocol outlines a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection by tandem mass spectrometry.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard: Clozapine, Norclozapine, and this compound (or Clozapine-d4) reference standards.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium formate, or ammonium hydroxide for mobile phase modification.

  • Biological Matrix: Drug-free human plasma for the preparation of calibration standards and quality control samples.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve clozapine, norclozapine, and the deuterated internal standard in methanol to prepare individual stock solutions of 1 mg/mL.

  • Intermediate Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks with a 50:50 mixture of methanol and water.

  • Working Calibration Standards and Quality Controls (QCs): Serially dilute the intermediate stock solutions with drug-free human plasma to prepare calibration standards at various concentration levels (e.g., 10-2000 ng/mL) and QC samples at low, medium, and high concentrations.[5]

  • Internal Standard (IS) Working Solution: Dilute the deuterated internal standard stock solution with acetonitrile to a final concentration of approximately 100-200 ng/mL.[6]

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (in acetonitrile).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 16,200 x g) for 5 minutes to pellet the precipitated proteins.

  • Transfer a portion of the supernatant to a 96-well plate or autosampler vials.

  • Dilute the supernatant with an aqueous mobile phase component (e.g., 450 µL of 30% methanol in water) to ensure compatibility with the initial chromatographic conditions.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions
ParameterCondition
LC System Agilent 1290 Infinity LC or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[5]
Mobile Phase A 0.1% Formic acid in Water or 2 mM Ammonium Formate in Water[4]
Mobile Phase B Acetonitrile or Methanol[4]
Flow Rate 0.4 - 0.5 mL/min[4][5]
Injection Volume 5 - 15 µL[7]
Column Temperature 25 - 40 °C
Gradient A rapid gradient from low to high organic phase to elute the analytes.
Mass Spectrometry (MS) Conditions
ParameterCondition
MS System Sciex Triple Quad 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~3000 - 5500 V
Source Temperature ~100 - 500 °C

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Clozapine327.0270.1[6]
Norclozapine313.0192.1[6]
Clozapine-d4 (IS)331.0272.0[8] or 192.2[6]
This compound (IS)335.0270.1 (example)

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an LC-MS/MS method for clozapine and norclozapine using a deuterated internal standard.

ParameterClozapineNorclozapine
Linearity Range (ng/mL) 10 - 2000[5]10 - 2000[5]
Correlation Coefficient (r²) > 0.99[5]> 0.99[5]
Intra-assay Precision (%CV) < 5%[5]< 6%[5]
Inter-assay Precision (%CV) < 5%[5]< 7%[5]
Accuracy (% Recovery) 95 - 105%95 - 105%
Lower Limit of Quantification (LLOQ) (ng/mL) 10[5]10[5]
Extraction Recovery > 95%[5]> 95%[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute for LC-MS/MS supernatant->dilute lc_ms Inject into LC-MS/MS System dilute->lc_ms separation Chromatographic Separation lc_ms->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Processing & Quantification detection->quantification

Caption: Experimental workflow for clozapine and norclozapine analysis.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry injection Sample Injection column Analytical Column (e.g., C18) injection->column Mobile Phase Flow elution Gradient Elution column->elution ionization Electrospray Ionization (ESI+) elution->ionization To MS Source q1 Quadrupole 1 (Precursor Ion Selection) ionization->q1 q2 Quadrupole 2 (Collision Cell - CID) q1->q2 Fragmentation q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector

References

Application Notes and Protocols: Preparation of Clozapine-d8 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine-d8 is the deuterium-labeled form of Clozapine, an atypical antipsychotic medication used in the management of treatment-resistant schizophrenia. Due to its structural similarity and mass difference from the parent drug, this compound serves as an ideal internal standard (IS) for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for accurate therapeutic drug monitoring (TDM) of Clozapine, helping to optimize dosing regimens and minimize adverse effects. These application notes provide detailed protocols for the preparation of this compound stock and working solutions to ensure accuracy and reproducibility in research and clinical laboratory settings.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, compiled from various sources.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₁₁D₈ClN₄[1]
Molecular Weight334.87 g/mol [1]
AppearanceLight yellow to yellow solid[2]
Purity≥98%[1]

Table 2: Solubility and Storage of this compound

SolventSolubilityStorage of PowderStorage of SolutionSource
DMSO50 mg/mL (149.31 mM)-20°C for up to 3 years-80°C for up to 6 months; -20°C for up to 1 month[2]

Note: The use of newly opened, hygroscopic DMSO is recommended for optimal solubility. Ultrasonic assistance may be required.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder (≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials or polypropylene cryovials for storage

Procedure:

  • Equilibration: Allow the this compound powder container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the powder.

  • Dissolution:

    • Transfer the weighed this compound powder into a Class A volumetric flask of the appropriate size.

    • Add a portion of DMSO (approximately 50-70% of the final volume).

    • Vortex the flask for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, place the flask in an ultrasonic bath for 5-10 minutes.

  • Volume Adjustment: Once the solid is completely dissolved, add DMSO to the volumetric flask up to the calibration mark.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure a homogenous solution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in amber glass vials or polypropylene cryovials to minimize freeze-thaw cycles.[2]

    • Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and storage temperature.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]

Protocol 2: Preparation of this compound Working Solutions

Working solutions are typically prepared by serial dilution of the stock solution. The final concentration of the working solution will depend on the specific requirements of the analytical method, such as the expected concentration range of Clozapine in the samples and the sensitivity of the mass spectrometer.

Materials:

  • This compound stock solution (1 mg/mL)

  • Appropriate solvent for dilution (e.g., methanol, acetonitrile, or a mixture compatible with the mobile phase of the LC-MS/MS method)

  • Calibrated micropipettes and tips

  • Volumetric flasks or microcentrifuge tubes

Procedure (Example for a 1 µg/mL working solution):

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate stock solution to improve accuracy. For example, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the chosen solvent (e.g., methanol) to obtain a 10 µg/mL intermediate solution.

  • Final Working Solution:

    • Pipette 100 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask or microcentrifuge tube.

    • Add 900 µL of the solvent to reach a final volume of 1 mL.

    • Vortex thoroughly to ensure homogeneity. This results in a 1 µg/mL working solution.

  • Storage: Store the working solutions at -20°C or as determined by stability studies for the specific solvent used. It is recommended to prepare fresh working solutions regularly.

Visualizations

Experimental Workflow: Use of this compound as an Internal Standard

The following diagram illustrates the typical workflow for using this compound as an internal standard in a therapeutic drug monitoring assay.

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock Prepare this compound Stock Solution (e.g., 1 mg/mL in DMSO) working Prepare this compound Working Solution (e.g., 1 µg/mL in Methanol) stock->working spike Spike Sample with This compound Working Solution working->spike sample Collect Patient Sample (Plasma or Serum) sample->spike extract Protein Precipitation & Analyte Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification of Clozapine (Analyte/IS Peak Area Ratio) lcms->quant

Caption: Workflow for this compound as an internal standard.

This diagram outlines the key steps from the preparation of this compound solutions to the final quantification of Clozapine in a biological sample. The internal standard is introduced at a known concentration early in the sample preparation process to account for variability in sample extraction and instrument response.

References

Quantitative Analysis of Clozapine Using Clozapine-d8 as an Internal Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia. Due to its narrow therapeutic window and significant inter-individual variability in metabolism, therapeutic drug monitoring (TDM) of clozapine is crucial to optimize efficacy and minimize adverse effects. This document provides detailed application notes and protocols for the quantitative analysis of clozapine in biological matrices, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with clozapine-d8 as the deuterated internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is widely used for the extraction of clozapine and its internal standard from plasma or serum samples.[1][2][3]

Materials:

  • Patient plasma or serum samples

  • Clozapine and this compound certified reference standards

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma or serum sample.[3]

  • Add a three-fold volume excess of a working solution of the internal standard, this compound, dissolved in acetonitrile.[2] For example, add 150 µL of this compound in ACN.

  • Vortex the mixture vigorously for one minute to ensure thorough mixing and protein precipitation.[2]

  • Centrifuge the tubes at high speed (e.g., 16,200 x g) for five minutes at room temperature to pellet the precipitated proteins.[2]

  • Carefully transfer a 20 µL aliquot of the clear supernatant to a clean tube or a 96-well plate.[2][3]

  • Dilute the supernatant with 450 µL of 30% (v/v) methanol in water.[2] This step helps to ensure compatibility with the mobile phase and reduces potential matrix effects.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS conditions for the analysis of clozapine and this compound. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterCondition
LC System An ACQUITY UPLC I-Class System or similar.[3]
Column Waters XBridge Premier BEH C18, 2.5 µm, 2.1 x 50 mm or equivalent.[3]
Mobile Phase A 5 mM ammonium formate in water with pH adjusted to 6.1 using formic acid.[4]
Mobile Phase B Acetonitrile.[4]
Flow Rate 0.3 mL/min.[4]
Injection Volume 15 µL.[4]
Column Temperature 25°C.[4]
Gradient A representative gradient is as follows: (Time, %B): (0, 15), (1, 15), (5, 50), (10, 72), (10.5, 80), (13.5, 80), (13.6, 15), (18, 15).[4]

Mass Spectrometry (MS) Conditions:

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer such as the Waters Xevo TQ-S micro or Agilent 6460.[1][3]
Ionization Mode Positive Electrospray Ionization (ESI+).
Multiple Reaction Monitoring (MRM) Transitions Clozapine: m/z 327.0 → 270.1 (Quantifier), m/z 327.0 → 192.1 (Qualifier)[1]This compound: The specific transition for this compound is not consistently provided in the search results, but would typically involve a precursor ion of m/z 335 and a product ion similar to clozapine. A common internal standard used is Clozapine-d4 with a transition of m/z 331.0 → 192.2.[1]
Dwell Time 20-40 ms.[1]
Fragmentor Voltage ~150-160 V.[1]
Collision Energy (CE) ~22-54 eV.[1]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of clozapine using a deuterated internal standard.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Reference
Clozapine20 - 1500> 0.999[1]
Clozapine50 - 2000Not Specified[2]
Clozapine12 - 49460.997[3]
Clozapine25 - 800Linear[5]
Clozapine1.22 - 25000.9971[6]

Table 2: Precision and Accuracy

AnalyteQC Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Nominal)Reference
ClozapineNot Specified< 5< 5104 - 112[7]
Clozapine2505.6Not Specifiedwithin 1%[1]
Clozapine150, 500, 750, 2000≤ 3.2≤ 3.2≤ 4.8 deviation[3]

Table 3: Recovery

AnalyteExtraction MethodMean Recovery (%)Reference
ClozapineProtein Precipitation100.3[2]
ClozapineLiquid-Liquid Extraction> 80[8]

Visualizations

Experimental Workflow

G Experimental Workflow for Clozapine Quantification cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plasma/Serum Sample add_is Add this compound (Internal Standard) start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute supernatant->dilute end_prep Prepared Sample dilute->end_prep inject Inject into LC-MS/MS end_prep->inject lc_sep Chromatographic Separation inject->lc_sep ms_detect Mass Spectrometric Detection (MRM Mode) lc_sep->ms_detect end_lcms Data Acquisition ms_detect->end_lcms integrate Peak Integration end_lcms->integrate ratio Calculate Peak Area Ratio (Clozapine / this compound) integrate->ratio calibration Quantify using Calibration Curve ratio->calibration end_analysis Final Concentration calibration->end_analysis G Simplified Clozapine Signaling Pathway cluster_receptors Receptor Targets cluster_effects Downstream Effects clozapine Clozapine d2 Dopamine D2 Receptor clozapine->d2 Antagonism ht2a Serotonin 5-HT2A Receptor clozapine->ht2a Antagonism m1 Muscarinic M1 Receptor clozapine->m1 Antagonism h1 Histamine H1 Receptor clozapine->h1 Antagonism alpha1 Adrenergic α1 Receptor clozapine->alpha1 Antagonism antipsychotic Antipsychotic Effect (Reduced Positive & Negative Symptoms) d2->antipsychotic ht2a->antipsychotic side_effects Side Effects (e.g., Sedation, Anticholinergic) m1->side_effects h1->side_effects alpha1->side_effects

References

Application of Clozapine-d8 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia.[1][2] Due to significant inter-individual variability in its metabolism and a narrow therapeutic window, therapeutic drug monitoring (TDM) of clozapine and its major active metabolite, norclozapine, is crucial for optimizing dosage, ensuring efficacy, and minimizing dose-related toxicities.[3][4][5] Stable isotope-labeled internal standards are essential for accurate quantification of drug levels by mass spectrometry. Clozapine-d8, a deuterated analog of clozapine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio. This document provides a detailed protocol for the application of this compound in the therapeutic drug monitoring of clozapine.

Principle

The quantitative analysis of clozapine and its metabolite, norclozapine, in biological matrices such as plasma or serum is performed by LC-MS/MS. A known concentration of this compound is added to the patient sample as an internal standard prior to sample preparation. Following extraction, the sample is subjected to chromatographic separation and detection by tandem mass spectrometry. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve from which the concentration of the analyte in the patient sample is determined. The use of a stable isotope-labeled internal standard like this compound compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[6]

Materials and Reagents

  • Clozapine reference standard

  • Norclozapine reference standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma/serum for calibration standards and quality controls

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of clozapine, norclozapine, and this compound in methanol.

  • Working Standard Solutions: Prepare intermediate working standard solutions by serially diluting the stock solutions with a mixture of methanol and water (50:50, v/v).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

  • Calibration Standards: Spike drug-free human plasma or serum with the appropriate working standard solutions to prepare a series of calibration standards. A typical calibration range is 5-1000 ng/mL for both clozapine and norclozapine.[7]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in drug-free human plasma or serum in the same manner as the calibration standards.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting clozapine and norclozapine from plasma or serum samples.[7][8]

  • To 100 µL of plasma/serum sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard working solution (this compound in acetonitrile, 100 ng/mL).[7]

  • Vortex the mixture for 1 minute to precipitate the proteins.[7]

  • Centrifuge the tubes at a high speed (e.g., 16,000 x g) for 5 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • The supernatant may be further diluted if necessary.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)[9]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min[9]
Injection Volume 5-10 µL
Gradient A suitable gradient to separate clozapine and norclozapine

Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Clozapine: m/z 327 → 270[9][10]
Norclozapine: m/z 313 → 192[9][10]
This compound: m/z 335 → 278 (example, exact mass may vary)

Data Presentation

Method Validation Parameters

The analytical method should be validated to ensure its reliability. Key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaExample Data
Linearity (R²) > 0.99[7]0.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 105 ng/mL[11]
Intra-assay Precision (%CV) < 15% (< 20% at LLOQ)3.04-4.94% for clozapine[9]
Inter-assay Precision (%CV) < 15% (< 20% at LLOQ)2.84-6.07% for norclozapine[9]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-9% for clozapine[12]
Recovery Consistent and reproducible> 95% for clozapine and norclozapine[9]
Matrix Effect Internal standard corrects for variabilityCompensated by deuterated internal standard[6]

Visualizations

Clozapine Metabolism

Clozapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways are N-demethylation to form norclozapine (N-desmethylclozapine) and N-oxidation to form clozapine-N-oxide.[13][14][15] CYP1A2 and CYP3A4 are the major enzymes involved in the metabolism of clozapine.[14][15][16]

Clozapine_Metabolism Clozapine Clozapine Norclozapine Norclozapine (N-desmethylclozapine) Clozapine->Norclozapine CYP1A2, CYP3A4 (Demethylation) Clozapine_N_Oxide Clozapine-N-Oxide Clozapine->Clozapine_N_Oxide CYP3A4 (N-Oxidation)

Figure 1: Major metabolic pathways of clozapine.

Experimental Workflow for Clozapine TDM

The following diagram illustrates the key steps involved in the therapeutic drug monitoring of clozapine using this compound as an internal standard.

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Patient Plasma/Serum Sample Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Report Generate Report Quantification->Report

Figure 2: Workflow for clozapine TDM using LC-MS/MS.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring of clozapine provides a robust, accurate, and precise method for quantifying drug and metabolite levels in patient samples. This application note and the provided protocol offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Adherence to validated protocols is essential for obtaining reliable data that can be used to optimize patient therapy and ensure safety.

References

Application Notes and Protocols for Sample Preparation of Clozapine-d8 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia.[1][2] Therapeutic Drug Monitoring (TDM) of clozapine is crucial to ensure efficacy while minimizing the risk of severe side effects, such as agranulocytosis.[2][3][4] The use of a deuterated internal standard, such as Clozapine-d8, is a common practice in bioanalytical methods to ensure accuracy and precision in quantification by mass spectrometry. This document provides detailed protocols for the most common sample preparation techniques for the analysis of clozapine in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Clozapine's Mechanism of Action

The therapeutic effects of clozapine are believed to be mediated through its antagonist activity at dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors.[1][5] Unlike typical antipsychotics, clozapine has a lower affinity for D2 receptors, which is thought to contribute to a reduced risk of extrapyramidal side effects.[1][2] It also acts as an antagonist at adrenergic, cholinergic, and histaminergic receptors, which may explain some of its therapeutic and side effects.[1][2] The main metabolite of clozapine, N-desmethylclozapine (norclozapine), is a potent allosteric M1 receptor agonist, which may contribute to the cognitive-enhancing effects of the drug.[6]

Clozapine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Therapeutic_Effect Antipsychotic Effect D2_Receptor->Therapeutic_Effect HT2A_Receptor->Therapeutic_Effect Clozapine Clozapine Clozapine->D2_Receptor Antagonizes Clozapine->HT2A_Receptor Antagonizes

Clozapine's primary mechanism of action.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample preparation. It involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte of interest is collected for analysis.

Quantitative Data for Protein Precipitation
ParameterValueReference
Recovery~100.3%[7][8]
Linearity Range50–2000 ng/mL[7]
LOQ5 ng/mL[9]
Intra-assay Precision (%CV)≤9.1%[3][10]
Inter-assay Precision (%CV)≤9.9%[3][10]
Experimental Protocol for Protein Precipitation

This protocol is adapted from a high-throughput method for the analysis of clozapine and norclozapine in plasma.[7][11]

  • Sample Preparation:

    • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Addition of Internal Standard and Precipitation:

    • Add 150 µL of acetonitrile containing the internal standard (this compound).[12]

  • Vortexing:

    • Vortex the tubes for one minute at 2000 rpm to ensure thorough mixing and protein precipitation.[7]

  • Centrifugation:

    • Centrifuge the samples for five minutes at 16,200 x g at room temperature.[7]

  • Supernatant Transfer and Dilution:

    • Transfer 20 µL of the clear supernatant to a 96-well plate.[7]

    • Add 450 µL of 30% (v/v) methanol in water to each well.[7]

  • Analysis:

    • The diluted supernatant is now ready for injection into the LC-MS/MS system.

PPT_Workflow Start Start: Plasma Sample (50 µL) Add_IS Add Acetonitrile with This compound (150 µL) Start->Add_IS Vortex Vortex (1 min, 2000 rpm) Add_IS->Vortex Centrifuge Centrifuge (5 min, 16,200 x g) Vortex->Centrifuge Transfer Transfer Supernatant (20 µL) Centrifuge->Transfer Dilute Dilute with 30% Methanol (450 µL) Transfer->Dilute Analyze LC-MS/MS Analysis Dilute->Analyze LLE_Workflow Start Start: Plasma Sample (1 mL) + Internal Standard Alkalinize Alkalinize Sample Start->Alkalinize Add_Solvent Add Diethyl Ether (5 mL) Alkalinize->Add_Solvent Vortex Vortex (10 min) Add_Solvent->Vortex Centrifuge Centrifuge (10 min, 3000 rpm) Vortex->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze SPE_Workflow Start Start: Plasma Sample (200 µL) + Internal Standard Condition Condition SPE Cartridge (Methanol, Water) Load Load Sample Condition->Load Wash1 Wash with Water Load->Wash1 Wash2 Wash with 20% Acetonitrile Wash1->Wash2 Dry Dry Cartridge Wash2->Dry Elute Elute with Mobile Phase Dry->Elute Analyze LC-MS/MS Analysis Elute->Analyze

References

Application Note: High-Throughput Analysis of Clozapine and Clozapine-d8 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of clozapine and its deuterated internal standard, clozapine-d8, in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve high selectivity and throughput, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The described protocol includes sample preparation, detailed chromatographic conditions, and mass spectrometric parameters.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia.[1][2] Therapeutic drug monitoring of clozapine is crucial to ensure efficacy while minimizing the risk of adverse effects. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by correcting for matrix effects and variations during sample processing and analysis.[3][4][5] This document provides a comprehensive protocol for the separation and quantification of clozapine and this compound using LC-MS/MS.

Experimental

Sample Preparation

A simple protein precipitation method is employed for the extraction of clozapine and this compound from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column. The conditions are optimized for a rapid and efficient separation of clozapine and this compound.

Mass Spectrometry

The analytes are detected using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Chromatographic and Mass Spectrometric Conditions

The following table summarizes the key parameters for the LC-MS/MS analysis of clozapine and this compound.

ParameterCondition
Liquid Chromatography
HPLC SystemAgilent 1200 Series or equivalent
ColumnC18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B in 2.0 min, hold at 90% B for 1.0 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Mass SpectrometerSciex API 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions
ClozapineQ1: 327.2 m/z -> Q3: 270.2 m/z[6]
This compoundQ1: 335.2 m/z -> Q3: 270.2 m/z
Dwell Time100 ms
Collision EnergyOptimized for each transition
Declustering PotentialOptimized for each transition
Entrance Potential10 V
Gas 1 (Nebulizer)50 psi
Gas 2 (Turbo)60 psi
Curtain Gas30 psi
IonSpray Voltage5500 V
Temperature550 °C

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of clozapine and this compound in human plasma.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Acetonitrile with this compound Plasma->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Clozapine Calibration->Quantification

Caption: Workflow for the LC-MS/MS analysis of clozapine.

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput solution for the quantification of clozapine in human plasma, using this compound as an internal standard. This method is suitable for clinical research and therapeutic drug monitoring, offering the necessary sensitivity, specificity, and accuracy for demanding bioanalytical applications.

References

Application Note: High-Throughput Analysis of Clozapine-d8 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Clozapine is an atypical antipsychotic medication used in the treatment of schizophrenia. Therapeutic drug monitoring (TDM) of clozapine is crucial to ensure efficacy and safety due to its narrow therapeutic window and variable patient metabolism. The use of a stable isotope-labeled internal standard, such as Clozapine-d8, is essential for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it compensates for matrix effects and variability in sample processing.[1] This application note provides a detailed protocol for the detection and quantification of this compound in human plasma using LC-MS/MS.

Principle

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions selected provide high selectivity and sensitivity for the analyte.

Materials and Reagents

  • This compound (Internal Standard)

  • Clozapine (Analyte)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Human plasma (drug-free)

  • Deionized water

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard, this compound, at an appropriate concentration.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed using a C18 analytical column. The mobile phase consists of a gradient of ammonium formate in water and an organic solvent such as methanol or acetonitrile.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)[2][3]
Mobile Phase A 2 mM Ammonium Formate in Water with 0.1% Formic Acid[1]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid[1]
Flow Rate 0.4 - 0.5 mL/min[1][2]
Injection Volume 5 - 10 µL
Column Temperature 40°C
Gradient A linear gradient tailored to achieve optimal separation
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Desolvation Gas Flow 600 - 800 L/hr
Cone Gas Flow 50 - 100 L/hr

Data Presentation

The following table summarizes the Multiple Reaction Monitoring (MRM) transitions for Clozapine and this compound. The protonated parent ion [M+H]+ is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).

Table 3: MRM Transitions for Clozapine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Clozapine327.0270.14022
Clozapine327.0192.14050
This compound 335.0 [4]278.1 40 ~22
This compound 335.0 [4]192.1 40 ~50

Note: Collision energies for this compound are estimated based on the values for unlabeled Clozapine and may require optimization on the specific instrument used.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the detection of this compound by LC-MS/MS.

experimental_workflow sample_collection Plasma Sample Collection add_is Addition of this compound (Internal Standard) sample_collection->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound detection.

Conclusion

This application note provides a comprehensive and detailed protocol for the reliable detection and quantification of this compound in human plasma using LC-MS/MS. The described method is robust, sensitive, and suitable for high-throughput therapeutic drug monitoring research. The provided parameters can be used as a starting point for method development and should be optimized for the specific instrumentation available in the laboratory.

References

Application Note: High-Throughput Quantification of Norclozapine and Clozapine N-Oxide in Human Plasma Using Clozapine-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of norclozapine and clozapine N-oxide in human plasma. Clozapine-d8 is utilized as an internal standard to ensure accuracy and precision. The protocol employs a straightforward protein precipitation extraction procedure, enabling high-throughput analysis suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This method provides the necessary sensitivity and specificity for the reliable determination of these critical clozapine metabolites.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia. Monitoring the plasma concentrations of clozapine and its major metabolites, norclozapine and clozapine N-oxide, is crucial for optimizing therapeutic outcomes and minimizing dose-related adverse effects.[1] Norclozapine, the N-desmethyl metabolite, and clozapine N-oxide are the two principal metabolites, and their levels can provide insights into the parent drug's metabolism and patient adherence.[2] Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis, compensating for matrix effects and variability in sample processing. This application note details a validated method using this compound for the accurate quantification of norclozapine and clozapine N-oxide.

Experimental

Materials and Reagents
  • Clozapine, Norclozapine, Clozapine N-oxide, and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of the analytes and the internal standard from human plasma.

  • To 50 µL of human plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution (this compound in methanol).

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[3]

  • Vortex again for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

Separation of the analytes is achieved using a reversed-phase C18 column with a gradient elution.

  • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)[4]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min[4]

  • Gradient: A suitable gradient to ensure separation of the analytes from matrix components.

Mass Spectrometry

The analytes are detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Norclozapine: m/z 313 → 192[5][4]

    • Clozapine N-oxide: m/z 343 → 256[5]

    • This compound (Internal Standard): The specific transition for this compound should be determined by direct infusion. A common transition for deuterated clozapine (d4) is m/z 331 → 272.[6]

Quantitative Data

The following tables summarize the typical quantitative performance of methods for the analysis of norclozapine and clozapine N-oxide.

Table 1: Linearity and Limits of Quantification

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Norclozapine1 - 1000[5]1[7][8]
Clozapine N-oxide1 - 1000[5]5[8]

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
NorclozapineLow QC< 15< 1585 - 115
Mid QC< 15< 1585 - 115
High QC< 15< 1585 - 115
Clozapine N-oxideLow QC< 15< 1585 - 115
Mid QC< 15< 1585 - 115
High QC< 15< 1585 - 115

Note: The precision and accuracy values are typical acceptance criteria for bioanalytical method validation.

Experimental Workflow and Signaling Pathways

experimental_workflow plasma_sample Human Plasma Sample (50 µL) add_is Add Internal Standard (this compound) plasma_sample->add_is vortex1 Vortex add_is->vortex1 protein_precipitation Protein Precipitation (Acetonitrile with 0.1% Formic Acid) vortex1->protein_precipitation vortex2 Vortex protein_precipitation->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Sample preparation workflow for the quantification of norclozapine and clozapine N-oxide.

clozapine_metabolism clozapine Clozapine norclozapine Norclozapine (N-desmethylclozapine) clozapine->norclozapine CYP1A2, CYP3A4 (N-demethylation) clozapine_n_oxide Clozapine N-oxide clozapine->clozapine_n_oxide CYP1A2, FMO (N-oxidation)

Caption: Major metabolic pathways of clozapine.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and high-throughput solution for the simultaneous quantification of norclozapine and clozapine N-oxide in human plasma. The simple sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method well-suited for routine therapeutic drug monitoring and pharmacokinetic research, aiding in the personalization of clozapine therapy.

References

High-Throughput Analysis of Clozapine with Clozapine-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed methodology for the high-throughput quantitative analysis of clozapine in human plasma or serum using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with clozapine-d8 as an internal standard. This method is designed for researchers, scientists, and drug development professionals requiring a rapid, robust, and reliable assay for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Due to its significant inter-individual variability in metabolism and potential for serious side effects, monitoring its concentration in biological matrices is crucial for dose optimization and ensuring patient safety.[1][2] This high-throughput method utilizes a simple protein precipitation step for sample preparation, enabling the processing of a large number of samples in a short period.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of the described LC-MS/MS method for clozapine analysis.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Clozapine10 - 200010> 0.997

LLOQ: Lower Limit of Quantification[5]

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
ClozapineLow30< 5< 695 - 105
ClozapineMedium500< 4< 597 - 103
ClozapineHigh1500< 3< 498 - 102

QC: Quality Control, %CV: Percent Coefficient of Variation[5]

Table 3: Recovery

AnalyteExtraction Recovery (%)
Clozapine> 95%

[5]

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the analysis of clozapine in plasma or serum.

Materials and Reagents
  • Clozapine reference standard

  • This compound internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma or serum

  • Microcentrifuge tubes (1.5 mL)

  • 96-well collection plates

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare stock solutions of clozapine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the clozapine stock solution with 50:50 methanol:water to prepare working standard solutions for calibration curve points (e.g., 10, 50, 100, 250, 500, 1000, 2000 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This will be the protein precipitation solution.

  • Calibration and QC Samples: Spike appropriate amounts of the clozapine working standard solutions into drug-free human plasma or serum to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma/serum sample, standard, or QC in a microcentrifuge tube, add 150 µL of the internal standard working solution (this compound in acetonitrile).[3]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a 96-well collection plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
LC System UPLC/HPLC system
Column C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid and 2 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B to 90% B over 2 minutes, hold for 0.5 min, re-equilibrate for 1 min

Tandem Mass Spectrometry (MS/MS)

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Clozapine: 327.2 -> 270.2 (Quantifier), 327.2 -> 192.1 (Qualifier) This compound: 335.2 -> 270.2 (or appropriate transition for d8)
Collision Energy Optimized for each transition
Dwell Time 100 ms

Note: MRM transitions and collision energies should be optimized for the specific instrument used. The transition m/z 327 -> 270 is commonly used for clozapine.[5][6]

Visualizations

Experimental Workflow

The following diagram illustrates the high-throughput workflow for clozapine analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample (50 µL) Add_IS Add 150 µL this compound in Acetonitrile Sample->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject 5 µL Supernatant->Injection To 96-well plate LC_Sep UPLC/HPLC Separation (C18 Column) Injection->LC_Sep MS_Detect Tandem MS Detection (ESI+, MRM) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Generate Report Quantification->Report

Caption: High-throughput clozapine analysis workflow.

Clozapine Metabolism Signaling Pathway

The diagram below outlines the primary metabolic pathways of clozapine.

G cluster_metabolites Major Metabolites Clozapine Clozapine Norclozapine Norclozapine (N-desmethylclozapine) Clozapine->Norclozapine N-demethylation Clozapine_N_Oxide Clozapine N-oxide Clozapine->Clozapine_N_Oxide N-oxidation CYP1A2 CYP1A2 CYP1A2->Norclozapine CYP3A4 CYP3A4 CYP3A4->Norclozapine FMO FMO FMO->Clozapine_N_Oxide

Caption: Primary metabolic pathways of clozapine.[2][4]

References

Application Notes and Protocols for the Analysis of Clozapine-d8 in Dried Blood Spot (DBS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of clozapine is crucial to optimize efficacy and minimize adverse effects. Dried blood spot (DBS) sampling has emerged as a patient-centric and logistically advantageous alternative to traditional venous blood draws for TDM. This minimally invasive technique simplifies sample collection, transportation, and storage.

The use of a stable isotope-labeled internal standard, such as Clozapine-d8, is essential for accurate and precise quantification of clozapine in DBS samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard compensates for variations in sample preparation, matrix effects, and instrument response. These application notes provide detailed protocols for the extraction and analysis of clozapine from DBS samples using this compound as an internal standard, along with a summary of relevant quantitative data from published methods.

Quantitative Data Summary

The following tables summarize the quantitative data from validated analytical methods for the determination of clozapine in DBS.

Table 1: Method Validation Parameters for Clozapine in DBS

ParameterValueReference
Linearity Range50 - 1500 ng/mL[1]
Correlation Coefficient (r)> 0.99[1]
Accuracy98% - 105%[1]
Intra-assay Precision (CV%)5.23% - 9.35%[1]
Inter-assay Precision (CV%)5.23% - 9.35%[1]
Lower Limit of Quantification (LLOQ)50 ng/mL[1]

Table 2: Stability of Clozapine in Dried Blood Spots

Storage ConditionDurationStabilityReference
Room Temperature (20°C)2 weeksStable[2]
Elevated Temperature (37°C)2 weeksStable[2]
Elevated Temperature (42°C)26 daysStable[1]
Frozen (-20°C)2 yearsStable[2]

Experimental Protocols

Dried Blood Spot (DBS) Sample Collection

Objective: To collect capillary blood samples on a suitable filter paper for subsequent analysis.

Materials:

  • DBS collection cards (e.g., Whatman 903 or equivalent)

  • Sterile lancets

  • Alcohol swabs

  • Gauze pads

  • Gloves

  • Drying rack

  • Desiccant packs

  • Resealable bags

Procedure:

  • Label the DBS card with the subject's information, date, and time of collection.

  • Clean the finger (typically the middle or ring finger) with an alcohol swab and allow it to air dry completely.

  • Prick the side of the fingertip with a sterile lancet.

  • Wipe away the first drop of blood with a clean gauze pad.

  • Allow a large drop of blood to form and gently touch the drop to the center of the printed circle on the DBS card. Do not press the finger against the card.

  • Fill the circle completely, ensuring the blood soaks through to the other side of the paper.

  • Repeat for the desired number of spots, using a new drop of blood for each spot.

  • Allow the DBS card to air dry in a horizontal position on a drying rack for at least 3 hours at ambient temperature, away from direct sunlight.

  • Once completely dry, place the DBS card in a resealable bag with a desiccant pack for storage or shipment.

Extraction of Clozapine and this compound from DBS

Objective: To extract clozapine and the internal standard from the DBS matrix for LC-MS/MS analysis.

Materials:

  • DBS puncher (e.g., 3 mm or 6 mm) and cutting mat

  • Microcentrifuge tubes (1.5 mL)

  • This compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol)

  • Extraction solvent: Methyl tert-butyl ether (MTBE) and Methanol (1:9, v/v)[1]

  • Vortex mixer

  • Centrifuge

Procedure:

  • Punch out a 3 mm or 6 mm disc from the center of the dried blood spot and place it into a labeled microcentrifuge tube.

  • Add a specified volume of the this compound internal standard solution to the tube.

  • Add the extraction solvent (e.g., 200 µL) to the microcentrifuge tube.[1]

  • Vortex the tube for a specified time (e.g., 15 minutes) to ensure thorough extraction.

  • Centrifuge the tube at a high speed (e.g., 10,000 x g) for a specified time (e.g., 5 minutes) to pellet the filter paper and any precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify clozapine and this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)[1]

Chromatographic Conditions (Example): [1]

  • Column: Phenyl column (e.g., 100 x 2.1 mm, 3 µm)

  • Mobile Phase A: 1 mM Ammonium formate in water, pH 4.0

  • Mobile Phase B: Methanol

  • Gradient: A gradient elution program should be developed to ensure adequate separation of clozapine from potential interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example - to be optimized for the specific instrument):

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Clozapine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 327.1 -> 270.2)

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 335.2 -> 270.2)

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_collection DBS Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis start Patient Fingerprick spotting Spot Blood onto DBS Card start->spotting drying Air Dry DBS Card (min. 3 hours) spotting->drying punch Punch DBS Disc (e.g., 3 mm) drying->punch add_is Add this compound Internal Standard punch->add_is extraction Add Extraction Solvent (MTBE:Methanol 1:9) add_is->extraction vortex Vortex (15 min) extraction->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer injection Inject Supernatant into LC-MS/MS transfer->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Analysis & Quantification detection->quantification end Report Results quantification->end

Caption: Experimental workflow for this compound in DBS analysis.

logical_relationship cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase dbs_sampling DBS Sampling (Patient-centric) transport Simplified Transport & Storage dbs_sampling->transport extraction Solvent Extraction (Clozapine & this compound) transport->extraction lcms LC-MS/MS Analysis (High Specificity & Sensitivity) extraction->lcms quantification Accurate Quantification (Ratio to this compound) lcms->quantification tdm Therapeutic Drug Monitoring (Dose Adjustment) quantification->tdm

Caption: Logical flow from sampling to clinical application.

References

Troubleshooting & Optimization

Addressing matrix effects with Clozapine-d8 in bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Clozapine-d8 as an internal standard to address matrix effects in bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS/MS bioanalysis?

A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of the analyte of interest.[1][2] Common sources of matrix effects in biological samples like plasma include phospholipids, salts, and endogenous metabolites.[1]

Q2: How does using this compound as an internal standard help in addressing matrix effects?

A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice for mitigating matrix effects in LC-MS/MS assays.[3][4] Because this compound is chemically and physically very similar to clozapine, it is expected to have nearly identical chromatographic retention times and experience the same degree of ion suppression or enhancement.[3] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be normalized, leading to more accurate and reliable results.[3]

Q3: I am using this compound, but I still observe significant variability and inaccurate results. What could be the cause?

A3: Even when using a deuterated internal standard, differential matrix effects can occur. A primary cause is the slight chromatographic separation of the analyte (clozapine) and the internal standard (this compound).[2][3] This separation can expose each compound to different co-eluting matrix components, leading to varied ionization responses.[3][5] Other potential causes include:

  • Purity of the internal standard: The presence of unlabeled clozapine in the this compound standard can lead to artificially inflated analyte concentrations.[2]

  • Instability of the deuterated standard: In some cases, deuterium atoms can exchange with hydrogen atoms in the solvent, reducing the concentration of the deuterated standard.[2]

  • High degree of matrix effects: Under conditions of severe ion suppression, even a SIL internal standard may not be able to fully compensate for the variability.[2]

Q4: What are the regulatory expectations for evaluating matrix effects?

A4: Regulatory agencies like the FDA and EMA require a thorough evaluation of matrix effects during bioanalytical method validation.[6][7][8][9] The matrix effect should be assessed by analyzing quality control (QC) samples at low and high concentrations, prepared in matrix from at least six different individual sources.[6][8] The precision (coefficient of variation, CV) for each matrix lot should not exceed 15%, and the accuracy should be within ±15% of the nominal concentration.[6][7]

Troubleshooting Guide

Issue: Poor Precision and Accuracy Despite Using this compound

This guide provides a systematic approach to troubleshooting persistent matrix effect issues when using this compound as an internal standard.

Step 1: Verify Co-elution of Clozapine and this compound

  • Problem: A slight difference in retention time between clozapine and this compound can lead to differential matrix effects.[2][3]

  • Solution:

    • Overlay the chromatograms of clozapine and this compound.

    • Ensure that the peaks are perfectly co-eluting.

    • If separation is observed, consider adjusting the chromatographic method. This could involve using a column with slightly lower resolution to force co-elution or modifying the mobile phase composition.[3]

Step 2: Assess the Matrix Factor

  • Problem: It is crucial to quantitatively assess the extent of ion suppression or enhancement.

  • Solution: Perform a post-extraction spike experiment to determine the matrix factor (MF).[1] The experimental workflow is detailed in the "Experimental Protocols" section below. An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement.[1]

Step 3: Evaluate Matrix Effects from Different Sources

  • Problem: Matrix effects can vary significantly between different individuals or lots of biological matrix.[8]

  • Solution:

    • Obtain blank matrix from at least six different individual sources.[8][9]

    • Prepare low and high QC samples in each of these matrices.

    • Analyze the samples and calculate the accuracy and precision. The accuracy should be within ±15% of the nominal value, and the CV should be ≤15%.[6][7]

Step 4: Optimize Sample Preparation

  • Problem: Inefficient sample cleanup can lead to a higher concentration of matrix components that cause ion suppression.

  • Solution:

    • Consider more rigorous sample preparation techniques like solid-phase extraction (SPE) instead of protein precipitation to better remove interfering substances like phospholipids.[10]

    • Evaluate different SPE sorbents and elution solvents to maximize the removal of matrix components while ensuring good recovery of clozapine.

Data Presentation

Table 1: Acceptance Criteria for Matrix Effect Evaluation

ParameterAcceptance Criteria
Number of Matrix Sources Minimum of 6 different individual lots[6][8]
QC Levels Low and High Concentrations[6][8]
Accuracy Mean concentration within ±15% of nominal value[7]
Precision (CV) Not to exceed 15% for each source[7]

Table 2: Example Data for Matrix Factor Calculation

SampleAnalyte Peak AreaIS Peak AreaAnalyte/IS Ratio
Neat Solution (A) 125,000250,0000.50
Post-Spiked Matrix (B) 98,000245,0000.40
Matrix Factor (B/A) 0.80

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Matrix Factor)

This protocol details the post-extraction spiking method to determine the matrix factor.[1]

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the analyte (clozapine) and internal standard (this compound) into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix. Spike the analyte and internal standard into the extracted matrix supernatant before injection.

  • Analyze the samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • Calculate the IS-Normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

An IS-normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.

Visualizations

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects start Start: Inaccurate Results with this compound check_coelution Step 1: Verify Co-elution of Analyte and IS start->check_coelution assess_mf Step 2: Calculate Matrix Factor (MF) check_coelution->assess_mf Co-elution Confirmed eval_sources Step 3: Evaluate Matrix from Different Sources assess_mf->eval_sources MF Indicates Suppression/ Enhancement optimize_prep Step 4: Optimize Sample Preparation eval_sources->optimize_prep Accuracy/Precision Criteria Failed end_pass Result: Method Passes Acceptance Criteria eval_sources->end_pass Accuracy/Precision Criteria Met optimize_prep->check_coelution Re-evaluate After Optimization end_fail Result: Method Fails Further Development Needed optimize_prep->end_fail Still Failing Criteria

Caption: Troubleshooting workflow for addressing matrix effects.

MatrixFactorExperiment Experimental Workflow for Matrix Factor Determination cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Spiked Matrix a1 Spike Analyte + IS in Reconstitution Solvent a2 Inject into LC-MS/MS a1->a2 analysis Compare Peak Responses Calculate Matrix Factor a2->analysis b1 Extract Blank Matrix b2 Spike Analyte + IS into Extracted Supernatant b1->b2 b3 Inject into LC-MS/MS b2->b3 b3->analysis

Caption: Workflow for matrix factor determination.

References

Minimizing ion suppression of Clozapine-d8 signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of the Clozapine-d8 signal in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds in the sample matrix interfere with the ionization of the analyte of interest (this compound) in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2] Using a stable isotope-labeled internal standard like this compound helps to compensate for these effects, as it co-elutes with the analyte and experiences similar suppression.[3]

Q2: How can I identify if my this compound signal is being suppressed?

A common method to identify ion suppression is the post-column infusion experiment .[4][5][6] In this technique, a constant flow of a standard solution containing this compound is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank, extracted sample matrix is then injected. Any dip in the constant baseline signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression.[4][6]

Q3: What are the primary causes of ion suppression in this compound analysis?

The primary causes of ion suppression are co-eluting matrix components from biological samples such as plasma or serum. These can include:

  • Phospholipids: These are major components of cell membranes and are a notorious cause of ion suppression.[7][8]

  • Salts and buffers: High concentrations of non-volatile salts from the sample or mobile phase can interfere with the ionization process.[2][8]

  • Other endogenous molecules: Proteins, peptides, and other small molecules present in the biological matrix can also contribute to ion suppression.[8]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and minimizing ion suppression of the this compound signal.

Problem: Low or inconsistent this compound signal intensity.

This is a common indicator of significant ion suppression. Follow these steps to diagnose and resolve the issue.

Step 1: Evaluate Your Sample Preparation Method

Ineffective sample preparation is a leading cause of ion suppression. The goal is to remove as many interfering matrix components as possible while maximizing the recovery of Clozapine.

  • Recommendation: Compare different sample preparation techniques. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

    • Protein Precipitation (PPT): This is the simplest method but often results in the least clean extracts, leaving behind significant amounts of phospholipids and other matrix components.[2]

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts and highest analyte recovery.[9]

Quantitative Comparison of Sample Preparation Techniques:

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) ~78% (for similar compounds)[10]Can be significantSimple, fast, and inexpensive.Least effective at removing interferences, leading to higher ion suppression.[2]
Liquid-Liquid Extraction (LLE) >80%[11]ModerateGood removal of proteins and some phospholipids.Can be labor-intensive and may have lower recovery for some analytes.
Solid-Phase Extraction (SPE) Quantitative (>95%)[12][13]Minimal (-5.1% to 6.89% with IS compensation)[14]Provides the cleanest extracts and highest recoveries. Can be automated.[9][15]More complex and costly than PPT or LLE.

Step 2: Optimize Chromatographic Separation

If ion suppression persists after optimizing sample preparation, the next step is to improve the chromatographic separation to resolve this compound from co-eluting interferences.

  • Recommendation: Adjust the mobile phase composition and gradient profile.

    • Mobile Phase: A typical mobile phase for Clozapine analysis consists of an aqueous component (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol).[11][16][17] Modifying the organic solvent or the buffer pH can alter the retention times of interfering peaks.

    • Gradient Elution: Employing a gradient elution, where the proportion of the organic solvent is increased over time, can effectively separate this compound from early-eluting polar interferences and late-eluting non-polar interferences like phospholipids.[16]

Step 3: Optimize Mass Spectrometer Source Parameters

The settings of the electrospray ionization (ESI) source can be adjusted to improve the ionization efficiency of this compound and reduce the impact of matrix effects.

  • Recommendation: Optimize the following ESI source parameters:

    • Capillary Voltage: Typically in the range of 3-5 kV for positive ion mode.[18]

    • Nebulizer Gas Pressure: Usually between 20-60 psi, this affects the size of the droplets in the ESI source.[18]

    • Drying Gas Flow and Temperature: These parameters aid in the desolvation of the droplets. Optimal values depend on the mobile phase composition and flow rate.[19]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Clozapine from Plasma

This protocol provides a general procedure for SPE. Specific conditions may need to be optimized for your particular application.

  • Condition the SPE Cartridge: Condition a C8 or C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Mix 200 µL of plasma with an appropriate amount of this compound internal standard. Load the mixture onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the Analyte: Elute Clozapine and this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

  • Prepare a Standard Solution: Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.

  • Set up the Infusion: Using a syringe pump, infuse the this compound solution into the mobile phase flow path between the analytical column and the mass spectrometer using a T-fitting.

  • Inject a Blank Matrix Extract: Prepare a blank plasma or serum sample using your standard extraction procedure. Inject this extract into the LC-MS/MS system.

  • Monitor the Signal: Monitor the this compound signal. A consistent, flat baseline should be observed. Any significant drop in the signal indicates the presence of ion-suppressing components eluting from the column at that specific retention time.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical flow for troubleshooting ion suppression of the this compound signal.

IonSuppressionTroubleshooting Start Start: Low/Inconsistent This compound Signal Step1 Step 1: Evaluate Sample Preparation Method Start->Step1 PPT Protein Precipitation (PPT) Step1->PPT Simple & Fast LLE Liquid-Liquid Extraction (LLE) Step1->LLE Cleaner SPE Solid-Phase Extraction (SPE) Step1->SPE Cleanest Step2 Step 2: Optimize Chromatographic Separation PPT->Step2 If suppression persists LLE->Step2 If suppression persists SPE->Step2 If suppression persists MobilePhase Adjust Mobile Phase (Solvent, pH) Step2->MobilePhase Gradient Modify Gradient Profile Step2->Gradient Step3 Step 3: Optimize MS Source Parameters MobilePhase->Step3 If suppression persists Gradient->Step3 If suppression persists CapVoltage Adjust Capillary Voltage Step3->CapVoltage Nebulizer Optimize Nebulizer Gas Step3->Nebulizer DryingGas Adjust Drying Gas Flow/Temperature Step3->DryingGas End Resolved: Stable and Consistent Signal CapVoltage->End Nebulizer->End DryingGas->End

A flowchart for troubleshooting ion suppression.

This guide provides a comprehensive starting point for addressing ion suppression issues with this compound. Remember that methodical optimization of each step is crucial for developing a robust and reliable analytical method.

References

Clozapine-d8 stability in processed samples and autosampler

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Clozapine-d8 as an internal standard in bioanalytical applications. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in ensuring the stability and reliability of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, it is recommended to store this compound as a powder at -20°C for up to 3 years. Once in solution, store at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[1] To prevent issues from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.

Q2: How stable is this compound in processed biological samples (e.g., after protein precipitation)?

A2: While specific quantitative data for this compound is not extensively published, studies on the non-deuterated form, clozapine, have shown good stability in processed samples. For instance, clozapine has demonstrated stability in plasma after protein precipitation. It is crucial to perform your own stability tests under your specific experimental conditions. The stability of deuterated internal standards can sometimes differ from their non-deuterated counterparts.[2][3]

Q3: What is the expected stability of this compound in an autosampler?

A3: Generally, clozapine has been found to be stable in an autosampler at 10°C for up to 80 hours.[4] However, the stability of this compound in your specific reconstitution solvent and at your autosampler's temperature should be verified. Factors such as solvent composition, temperature, and light exposure can influence stability.

Q4: Can the protein precipitation solvent affect the stability of this compound?

A4: Yes, the choice of solvent can impact the stability of analytes and internal standards. Common protein precipitation solvents for clozapine analysis include acetonitrile and methanol.[5] It is best practice to evaluate the stability of this compound in the specific solvent system you are using for your sample preparation.

Q5: Are there any known issues with using deuterated internal standards like this compound?

A5: Deuterated internal standards are generally preferred for LC-MS/MS bioanalysis as they help to correct for variability during sample processing and analysis.[1][3] However, potential issues can include:

  • Chromatographic shifts: The deuterated standard may have a slightly different retention time than the analyte.[1][2]

  • Deuterium exchange: In some cases, deuterium atoms can exchange with protons from the solvent, leading to a change in mass and inaccurate quantification. The stability of the deuterium label depends on its position within the molecule.

  • Isotopic interference: Natural isotopes of the analyte can sometimes interfere with the signal of the deuterated internal standard.[6]

Troubleshooting Guides

Issue 1: High Variability in this compound Peak Area in Processed Samples

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure consistent and thorough vortexing after adding the precipitation solvent. Verify the accuracy and precision of pipettes used for solvent and sample transfer.
Degradation in Processed Sample Perform a processed sample stability experiment. Analyze samples immediately after preparation and then at set time points (e.g., 4, 8, 12, 24 hours) under the intended storage conditions (e.g., room temperature, 4°C). Compare the results to the initial analysis.
Matrix Effects Evaluate matrix effects by comparing the this compound response in post-extraction spiked blank matrix to its response in a neat solution. If significant suppression or enhancement is observed, consider further sample cleanup or chromatographic optimization.[1]
Incomplete Protein Precipitation Optimize the ratio of precipitation solvent to the sample. Ensure the chosen solvent (e.g., acetonitrile, methanol) is effective for your sample matrix.
Issue 2: Drifting this compound Response During an Analytical Run (Autosampler Instability)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation in the Autosampler Conduct an autosampler stability study. Place a set of QC samples in the autosampler and inject them at regular intervals over a period that mimics your longest analytical run (e.g., 0, 4, 8, 12, 24, 48 hours). Monitor for any trends in the this compound peak area. Consider cooling the autosampler to 4°C or 10°C.
Solvent Evaporation Ensure that vials are properly capped and sealed to prevent solvent evaporation, which can concentrate the sample and alter the response.
Adsorption to Vials or Caps Test different types of autosampler vials (e.g., glass vs. polypropylene) and caps to check for non-specific binding.
pH Changes in Reconstituted Sample If the reconstitution solvent is not buffered, pH changes over time could potentially affect the stability of this compound. Consider using a buffered mobile phase as the reconstitution solvent.

Experimental Protocols

Protocol: Assessing Processed Sample and Autosampler Stability of this compound

This protocol outlines a typical experiment to determine the stability of this compound in processed samples and in the autosampler.

1. Sample Preparation:

  • Prepare two sets of low and high concentration Quality Control (QC) samples in the relevant biological matrix (e.g., plasma).

  • Process these QC samples using your established protein precipitation method (e.g., with acetonitrile or methanol).

  • After centrifugation, pool the supernatant for the low QC level and the high QC level separately to ensure homogeneity.

  • Transfer the pooled supernatant into autosampler vials.

2. Initial Analysis (T=0):

  • Immediately analyze a set of the low and high QC samples (n=3-5 replicates each) to establish the baseline (T=0) response for this compound and the analyte-to-internal standard area ratio.

3. Processed Sample Stability (Bench-Top):

  • Store a set of the prepared QC vials at room temperature (or your typical bench-top temperature).

  • Inject these samples at predetermined time points (e.g., 4, 8, 12, 24 hours).

  • Calculate the percentage deviation of the analyte-to-IS ratio from the T=0 samples.

4. Autosampler Stability:

  • Place another set of the prepared QC vials in the autosampler set to your typical operating temperature (e.g., 4°C or 10°C).

  • Inject these samples at various time points throughout a simulated analytical run (e.g., 0, 6, 12, 18, 24, 48 hours).

  • Calculate the percentage deviation of the analyte-to-IS ratio from the T=0 samples.

5. Acceptance Criteria:

  • The mean concentration of the stability samples at each time point should be within ±15% of the nominal concentration.

Below is an illustrative table of what the results of such a study might look like.

Table 1: Illustrative Stability Data for this compound in Processed Plasma Samples (Protein Precipitation with Acetonitrile)

Stability ConditionTime (hours)Low QC (Nominal: 50 ng/mL) % BiasHigh QC (Nominal: 500 ng/mL) % Bias
Bench-Top (22°C) 02.51.8
43.12.2
84.53.0
125.84.1
248.26.5
Autosampler (4°C) 02.11.5
122.51.9
243.02.3
484.23.5

Note: This table contains illustrative data and does not represent validated results. Researchers should generate their own data.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis A Prepare Low & High QC Samples in Biological Matrix B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation B->C D Pool Supernatant C->D E Transfer to Autosampler Vials D->E F Initial Analysis (T=0) E->F G Bench-Top Stability (Room Temperature) E->G H Autosampler Stability (e.g., 4°C) E->H K Data Evaluation: Compare to T=0 F->K I Analysis at T=x hours G->I J Analysis at T=y hours H->J I->K J->K

Caption: Workflow for assessing processed sample and autosampler stability.

Troubleshooting_Logic A High Variability in This compound Signal? B During a single run? A->B Yes D Check Processed Sample Stability: - Degradation over time - Matrix effects A->D No C Check Autosampler Stability: - Temperature - Solvent Evaporation - Adsorption B->C Yes E Review Sample Preparation: - Pipetting accuracy - Vortexing consistency B->E No

Caption: Troubleshooting logic for variable this compound signal.

References

Troubleshooting poor recovery of Clozapine-d8 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address challenges associated with the recovery of Clozapine-d8 during sample extraction.

Troubleshooting Guide: Poor Recovery of this compound

Low recovery of the internal standard, this compound, can compromise the accuracy and reliability of analytical data. This guide provides a systematic approach to identifying and resolving common issues during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Issue 1: Low Recovery in Solid-Phase Extraction (SPE)
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Sorbent ChoiceVerify that the sorbent chemistry matches the analyte. For Clozapine, a nonpolar compound, a reversed-phase sorbent (e.g., C8, C18) is typically appropriate.[1][2]Improved retention of this compound on the SPE cartridge.
Improper Sample pHClozapine is a weak base. Adjust the sample pH to be approximately 2 units above its pKa (~7.4) to ensure it is in a neutral, unionized state for optimal retention on a reversed-phase sorbent. A pH of around 9.0 to 10.6 has been shown to be effective.[3][4]Enhanced binding of this compound to the sorbent.
Suboptimal Elution SolventThe elution solvent may not be strong enough to desorb the analyte. Increase the organic solvent percentage in the elution buffer or switch to a stronger solvent.[1][5]Complete elution of this compound from the cartridge.
Insufficient Elution VolumeThe volume of the elution solvent may be inadequate to completely recover the analyte. Increase the elution volume in increments and analyze the fractions to determine the optimal volume.[1]Maximized recovery of this compound in the eluate.
Sample OverloadExceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough. Ensure the sample amount is within the manufacturer's recommended capacity for the chosen cartridge.[6]Consistent and reproducible recovery.
Flow Rate Too HighA high flow rate during sample loading can prevent efficient binding. Optimize the flow rate to allow sufficient interaction between the analyte and the sorbent.[5][6] A typical flow rate is around 1 mL/min.[6]Increased retention and recovery of this compound.
Cartridge Drying OutAllowing the sorbent bed to dry out after conditioning and before sample loading can lead to poor recovery.[1][6] Ensure the sorbent remains wetted throughout the process.Consistent and reproducible analyte retention.
Issue 2: Low Recovery in Liquid-Liquid Extraction (LLE)
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Extraction SolventThe polarity of the extraction solvent may not be suitable for Clozapine. A mixture of solvents, such as ethyl acetate, n-hexane, and isopropanol, has been used effectively.[7]Efficient partitioning of this compound into the organic phase.
Incorrect Sample pHSimilar to SPE, the pH of the aqueous sample is critical. Adjusting the pH to ~9 with 1 M NaOH can improve extraction efficiency for the basic clozapine molecule.[7]Increased recovery of this compound.
Insufficient Phase SeparationIncomplete separation of the aqueous and organic layers will result in analyte loss. Ensure adequate centrifugation time and force to achieve a clean separation.[8]Clear and distinct layers, allowing for complete collection of the organic phase.
High Protein BindingClozapine is highly protein-bound in plasma (~95%), which can hinder its extraction.[9][10][11] Pre-treatment steps to precipitate proteins, such as the addition of acetonitrile or methanol, may be necessary.Release of this compound from plasma proteins, making it available for extraction.
Insufficient MixingInadequate vortexing or mixing will lead to poor extraction efficiency. Ensure thorough mixing to maximize the interaction between the two phases.[8]Improved partitioning of the analyte into the organic solvent.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of my deuterated internal standard, this compound, different from the non-labeled Clozapine?

While stable isotopically labeled internal standards are designed to mimic the behavior of the analyte, differences in recovery can still occur. This can be due to:

  • Chromatographic Isotope Effects: Deuterium labeling can sometimes lead to slight differences in retention times on chromatographic columns. If ion suppression or enhancement varies across the elution peak, this can result in differential matrix effects between the analyte and the internal standard.[12][13]

  • Deuterium-Hydrogen Exchange: In some instances, deuterium atoms can exchange with protons from the surrounding solution, particularly under acidic or basic conditions, altering the mass of the internal standard.[14]

Q2: What is the expected protein binding of Clozapine in plasma, and how can it affect recovery?

Clozapine is extensively bound to plasma proteins, with reported binding of approximately 95%.[9][10] The primary binding protein is alpha-1 acid glycoprotein.[15] High protein binding can significantly reduce the amount of free drug available for extraction, leading to low recovery. To mitigate this, sample pretreatment steps to disrupt protein binding, such as protein precipitation with organic solvents (e.g., acetonitrile) or pH adjustment, are crucial before extraction.

Q3: What are the key physicochemical properties of Clozapine to consider for extraction optimization?

Understanding the physicochemical properties of Clozapine is essential for developing an effective extraction protocol.

PropertyValue/CharacteristicImplication for Extraction
pKa ~7.4Clozapine is a weak base. At a pH above its pKa, it will be in its neutral, more hydrophobic form, which is ideal for reversed-phase SPE retention and LLE into organic solvents.
LogP ~2.5-3.5This indicates that Clozapine is a lipophilic compound, favoring partitioning into organic solvents during LLE and retention on nonpolar SPE sorbents.
Protein Binding ~95%[9][10]High protein binding necessitates a protein precipitation step prior to extraction to ensure the release of the drug and achieve accurate quantification.

Q4: Can matrix effects be a reason for poor apparent recovery of this compound?

Yes, matrix effects, such as ion suppression or enhancement in mass spectrometry, can significantly impact the apparent recovery of this compound.[13] Even with a deuterated internal standard, differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the internal standard, and they elute into regions of varying ion suppression.[13] To investigate this, it is recommended to perform a post-extraction addition experiment to assess the degree of matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and may require optimization for specific matrices and analytical systems.

  • Sample Pretreatment:

    • To 100 µL of plasma, add the working solution of this compound.

    • Add 200 µL of a protein precipitation agent (e.g., acetonitrile).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry.[1][6]

  • Sample Loading:

    • Load the pretreated sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[6]

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of methanol or an appropriate organic solvent mixture.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol provides a general procedure for LLE and should be optimized as needed.

  • Sample Preparation:

    • To 500 µL of plasma in a glass tube, add the working solution of this compound.

    • Add 100 µL of 1 M NaOH to adjust the pH to approximately 9.[7]

  • Extraction:

    • Add 3 mL of an extraction solvent mixture (e.g., ethyl acetate:n-hexane:isopropanol, 80:15:5 v/v/v).[7]

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.[7]

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for analysis.

Visualizations

SPE_Workflow cluster_Pretreatment Sample Pretreatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Plasma Plasma Sample + this compound Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Loading Sample Loading Supernatant->Loading Conditioning Cartridge Conditioning (Methanol, Water) Conditioning->Loading Washing Wash (e.g., 5% Methanol) Loading->Washing Elution Elution (e.g., Methanol) Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

LLE_Workflow cluster_Preparation Sample Preparation cluster_Extraction Liquid-Liquid Extraction cluster_PostLLE Post-Extraction Plasma_Sample Plasma Sample + this compound pH_Adjustment pH Adjustment (e.g., NaOH) Plasma_Sample->pH_Adjustment Add_Solvent Add Extraction Solvent pH_Adjustment->Add_Solvent Vortex Vortex/Mix Add_Solvent->Vortex Centrifugation2 Centrifugation Vortex->Centrifugation2 Collect_Organic Collect Organic Layer Centrifugation2->Collect_Organic Evaporation2 Evaporation Collect_Organic->Evaporation2 Reconstitution2 Reconstitution in Mobile Phase Evaporation2->Reconstitution2 Analysis2 LC-MS/MS Analysis Reconstitution2->Analysis2

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Troubleshooting_Logic cluster_SPE_Troubleshooting SPE Issues cluster_LLE_Troubleshooting LLE Issues Start Poor this compound Recovery Check_Method Extraction Method? Start->Check_Method SPE_pH Check Sample pH Check_Method->SPE_pH SPE LLE_pH Check Sample pH Check_Method->LLE_pH LLE SPE_Sorbent Verify Sorbent Choice SPE_pH->SPE_Sorbent SPE_Elution Optimize Elution Solvent/Volume SPE_Sorbent->SPE_Elution SPE_Flow Check Flow Rate SPE_Elution->SPE_Flow LLE_Solvent Verify Extraction Solvent LLE_pH->LLE_Solvent LLE_Mixing Ensure Adequate Mixing LLE_Solvent->LLE_Mixing LLE_Protein Consider Protein Precipitation LLE_Mixing->LLE_Protein

Caption: Troubleshooting logic for poor this compound recovery.

References

Technical Support Center: Optimizing MS/MS Analysis of Clozapine and Clozapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of clozapine and its deuterated internal standard, clozapine-d8, using tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ion transitions for clozapine and this compound in MS/MS analysis?

A1: The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of your assay. For clozapine, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. Common transitions are listed in the table below. This compound is a commonly used internal standard, and its transitions should be monitored to ensure accurate quantification.

Q2: Which ionization technique is most suitable for clozapine analysis?

A2: Electrospray ionization (ESI) in the positive ion mode is the most common and effective ionization technique for the analysis of clozapine and its metabolites.[1][2]

Q3: What are the common sample preparation techniques for clozapine analysis in biological matrices?

A3: Common sample preparation techniques include:

  • Protein Precipitation (PPT): This is a simple and rapid method often performed using acetonitrile or methanol.[3] It is suitable for high-throughput analysis.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to PPT, which can reduce matrix effects.

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest samples, significantly reducing matrix interference and improving sensitivity.

Q4: How can I avoid carryover in my LC-MS/MS system?

A4: Carryover can be a significant issue in clozapine analysis. To minimize it, ensure a robust wash cycle for the autosampler and injection port. Using a wash solution that is stronger than the mobile phase can be effective. A blank injection after a high concentration sample should be performed to check for carryover.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of clozapine and this compound.

Problem 1: Poor peak shape or tailing for clozapine.

  • Possible Cause: Secondary interactions with the analytical column.

  • Solution:

    • Ensure the mobile phase has an appropriate pH and ionic strength. Adding a small amount of a modifier like ammonium hydroxide or formic acid can improve peak shape.[1]

    • Consider using a column with a different stationary phase or end-capping.

Problem 2: Inconsistent or low recovery of the internal standard (this compound).

  • Possible Cause: Issues with the sample extraction procedure or degradation of the internal standard.

  • Solution:

    • Optimize the extraction solvent and pH to ensure consistent recovery for both the analyte and the internal standard.

    • Verify the stability of the this compound stock and working solutions. Prepare fresh solutions if necessary.

Problem 3: High background noise or interfering peaks.

  • Possible Cause: Matrix effects from the biological sample or contamination in the LC-MS/MS system.

  • Solution:

    • Improve the sample cleanup procedure. Consider switching from protein precipitation to liquid-liquid extraction or solid-phase extraction for cleaner samples.

    • Optimize the chromatographic separation to resolve clozapine and this compound from interfering components.

    • Clean the ion source and other components of the mass spectrometer.

Problem 4: Non-linear calibration curve.

  • Possible Cause: Detector saturation at high concentrations, significant matrix effects, or incorrect preparation of calibration standards.

  • Solution:

    • Extend the calibration curve range or dilute samples that are above the upper limit of quantification.

    • Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects.

    • Carefully re-prepare calibration standards and ensure their accuracy.

Experimental Protocols

Optimized MS/MS Transitions

The following table summarizes the optimized multiple reaction monitoring (MRM) transitions for clozapine and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Clozapine 32727025Primary transition for quantification.[1][2]
327192-Confirmation ion.[1]
This compound 335270-Precursor ion for this compound.
335--Product ion information for this compound is less commonly published but can be determined experimentally. A common approach is to monitor the same product ion as the unlabeled compound if the deuterium atoms are not on the fragmented portion of the molecule.

Collision energy values can be instrument-dependent and should be optimized for your specific mass spectrometer.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma/Serum Sample add_is Add this compound (IS) in Acetonitrile sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Generate Report quant->report

Caption: A typical experimental workflow for the quantification of clozapine using LC-MS/MS.

troubleshooting_logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape is_recovery Low IS Recovery? peak_shape->is_recovery No solution1 Adjust Mobile Phase pH Change Column peak_shape->solution1 Yes noise High Background Noise? is_recovery->noise No solution2 Optimize Extraction Check IS Stability is_recovery->solution2 Yes solution3 Improve Sample Cleanup Clean MS Source noise->solution3 Yes end Problem Resolved noise->end No solution1->end solution2->end solution3->end

Caption: A logical troubleshooting workflow for common issues in clozapine LC-MS/MS analysis.

References

Navigating Isotopic Interference in Clozapine-d8 Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating isotopic interference during the quantitative analysis of clozapine using its deuterated internal standard, clozapine-d8.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference, or crosstalk, occurs when the mass spectrometer detects the naturally occurring heavy isotopes of the unlabeled analyte (Clozapine) at the same mass-to-charge ratio (m/z) as the deuterated internal standard (this compound). Clozapine contains carbon-13, nitrogen-15, and chlorine-37 isotopes. The cumulative mass of these isotopes can result in a small portion of the clozapine signal overlapping with the signal of this compound, leading to an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration.

Q2: Why is this compound used as an internal standard?

A2: this compound is an ideal internal standard because it is chemically identical to clozapine and therefore exhibits similar behavior during sample preparation (e.g., extraction) and chromatographic separation.[1] Its different mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This helps to correct for variations in sample processing and instrument response.

Q3: How significant is the isotopic interference from Clozapine on this compound?

A3: The significance of the interference depends on the relative concentrations of clozapine and this compound. At high concentrations of clozapine, the contribution of its isotopic variants to the this compound signal can become significant and lead to inaccurate quantification. The exact contribution should be experimentally determined during method validation.

Q4: Can this interference be corrected for?

A4: Yes, the interference can be corrected for mathematically. This typically involves analyzing a sample containing a known high concentration of unlabeled clozapine without any internal standard to measure the percentage of the clozapine signal that contributes to the this compound channel. This correction factor can then be applied to subsequent sample analyses.[2]

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis that may be related to isotopic interference.

Observed Problem Potential Cause Troubleshooting Steps
Non-linear calibration curve (especially at high concentrations) Isotopic contribution from high concentration calibrators to the internal standard signal.1. Prepare a "zero sample" containing the highest concentration of unlabeled clozapine and no internal standard. 2. Analyze this sample and measure the peak area in the this compound MRM transition. 3. Calculate the percentage contribution of the clozapine signal to the this compound signal. 4. Apply a correction factor to the peak areas of the internal standard in all samples.
Poor accuracy and precision of quality control (QC) samples Inconsistent isotopic interference across the batch, possibly due to large variations in clozapine concentrations.1. Ensure that the concentration of the this compound internal standard is appropriate and not too low relative to the expected analyte concentrations. 2. Re-evaluate and apply the isotopic interference correction factor. 3. Check for any other sources of interference by reviewing the chromatography.
Inaccurate results for patient samples with high clozapine levels Significant contribution from the high concentration of clozapine to the this compound signal, leading to underestimation of the clozapine concentration.1. Dilute the sample to bring the clozapine concentration into a range where the isotopic interference is minimized. 2. Re-analyze the diluted sample and apply the appropriate dilution factor. 3. Ensure the isotopic correction factor is robust for high-concentration samples.

Experimental Protocols

Experiment 1: Determination of Isotopic Contribution

Objective: To quantify the percentage of the clozapine signal that interferes with the this compound signal.

Methodology:

  • Prepare a High-Concentration Clozapine Standard: Prepare a solution of unlabeled clozapine in the appropriate matrix (e.g., plasma, serum) at the highest expected concentration in your study samples. This solution should not contain any this compound.

  • Sample Preparation: Process this standard using your established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[3][4]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Acquire data for both the clozapine and this compound MRM transitions.

  • Data Analysis:

    • Measure the peak area for clozapine in its designated MRM transition (AreaClozapine).

    • Measure the peak area, if any, in the this compound MRM transition (AreaInterference).

    • Calculate the percentage isotopic contribution (%IC) using the following formula: %IC = (Area_Interference / Area_Clozapine) * 100

Data Presentation: Isotopic Contribution Summary
AnalyteInternal StandardMRM Transition of AnalyteMRM Transition of Internal StandardExperimentally Determined Isotopic Contribution (%)
ClozapineThis compounde.g., 327.1 -> 270.2e.g., 335.1 -> 270.2To be determined by the user (typically < 1%)

Note: The MRM transitions provided are examples and should be optimized for the specific instrument being used.

Experiment 2: Correction of Isotopic Interference in a Sample Batch

Objective: To apply a correction factor to quantitative data to account for isotopic interference.

Methodology:

  • Acquire Sample Data: Analyze your calibration standards, quality controls, and unknown samples, measuring the peak areas for both clozapine (AreaClozapine) and this compound (AreaIS).

  • Calculate the Corrected Internal Standard Area: Use the %IC determined in Experiment 1 to calculate the corrected area of the internal standard (Corrected_AreaIS) for each sample: Corrected_Area_IS = Area_IS - (Area_Clozapine * (%IC / 100))

  • Calculate the Corrected Analyte/IS Ratio: Use the corrected internal standard area to calculate the new ratio: Corrected_Ratio = Area_Clozapine / Corrected_Area_IS

  • Quantify Clozapine Concentration: Use the corrected ratio to determine the concentration of clozapine from the calibration curve.

Visualizations

Conceptual Diagram of Isotopic Interference

Isotopic_Interference cluster_clozapine Clozapine Signal cluster_d8 This compound Signal Clozapine Clozapine (M) MS Mass Spectrometer Detection Window Clozapine->MS Analyte Signal Isotopes Heavy Isotopes (M+1, M+2, etc.) Isotopes->MS Isotopic Contribution Clozapine_d8 This compound (M+8) Clozapine_d8->MS Internal Standard Signal

Caption: Conceptual flow of how heavy isotopes of Clozapine can interfere with the this compound signal in a mass spectrometer.

Experimental Workflow for Isotopic Interference Correction

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_correction Data Correction Sample Plasma/Serum Sample Spike Spike with This compound (IS) Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract LCMS LC-MS/MS Acquisition (MRM Mode) Extract->LCMS Integration Peak Area Integration (Clozapine & this compound) LCMS->Integration Check Check for Interference (High Conc. Analyte w/o IS) Integration->Check Validation Phase Correct Apply Correction Factor to IS Area Integration->Correct Batch Analysis Calculate Calculate % Contribution Check->Calculate Calculate->Correct Quantify Quantification (Using Corrected Ratio) Correct->Quantify

Caption: Step-by-step workflow for sample analysis, including the validation and application of an isotopic interference correction.

References

Ensuring linearity and accuracy with Clozapine-d8 calibration curves

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for analytical methods involving Clozapine and its deuterated internal standard, Clozapine-d8. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving linear and accurate calibration curves for the quantitative analysis of Clozapine.

Frequently Asked Questions (FAQs)

Q1: What are the typical linear ranges and correlation coefficients (R²) for Clozapine calibration curves?

A1: Published methods demonstrate a variety of linear ranges for Clozapine quantification, largely dependent on the analytical technique employed. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has shown excellent linearity (R² = 0.9988) across a concentration range of 5.65-1693.51 ng/g[1]. Another study using LC-MS/MS reported a linear range of 1.22-2500 ng/mL with an R² of 0.9971[2]. High-performance liquid chromatography (HPLC) with UV detection has also been validated with a linear range of 25-800 ng/ml[3]. It is crucial to establish and validate a linear range appropriate for the expected concentrations in your study samples.

Q2: My calibration curve for this compound is non-linear. What are the potential causes?

A2: Non-linearity in your calibration curve can stem from several factors. One common issue is detector saturation at high concentrations, where the instrument's response no longer increases proportionally with the analyte concentration. Conversely, at very low concentrations, you may be operating near the limit of detection (LOD) or limit of quantitation (LOQ), where the signal-to-noise ratio is low, leading to greater variability and deviation from linearity. Other potential causes include issues with the preparation of your standards, such as pipetting errors, or problems with the internal standard, such as degradation or incorrect concentration.

Q3: I'm observing significant variability in my low concentration standards. How can I improve precision?

A3: Poor precision at the lower limit of quantitation (LLOQ) is a common challenge. To address this, ensure that your LLOQ is appropriately established with acceptable accuracy and precision during method validation. You can try preparing a fresh set of low-concentration standards from a new stock solution to rule out degradation or preparation errors. Additionally, optimizing the sample extraction procedure to minimize matrix effects and improve recovery can enhance the signal-to-noise ratio for low-concentration samples.

Q4: What is the "matrix effect," and how can it affect my this compound calibration curve?

A4: The matrix effect is the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, serum)[4][5]. This can lead to either ion suppression or enhancement, causing a deviation in the expected analyte response and impacting the accuracy and linearity of the calibration curve. The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for matrix effects, as it is expected to be affected similarly to the analyte of interest[6].

Q5: How do I properly prepare my calibration standards and quality control (QC) samples?

A5: Accurate preparation of calibration standards and QCs is fundamental. Start by preparing a primary stock solution of Clozapine and a separate stock solution of this compound in a suitable organic solvent. From the Clozapine stock, create a series of working standard solutions through serial dilution. These working standards are then spiked into a blank biological matrix (the same matrix as your study samples) to create the calibration standards. A fixed amount of the this compound internal standard is added to all calibration standards, QCs, and study samples. QC samples are prepared independently at low, medium, and high concentrations to ensure the accuracy and precision of the analytical run.

Troubleshooting Guides

Issue 1: Poor Linearity (R² < 0.99)

This guide will help you troubleshoot and resolve issues with the linearity of your this compound calibration curve.

Troubleshooting Workflow for Poor Linearity

start Poor Linearity (R² < 0.99) check_standards Verify Standard Preparation start->check_standards check_is Check Internal Standard check_standards->check_is No Errors prepare_new Prepare Fresh Standards & IS check_standards->prepare_new Errors Found check_range Evaluate Calibration Range check_is->check_range IS OK check_is->prepare_new Degradation/Error check_integration Review Peak Integration check_range->check_integration Range OK adjust_range Adjust Concentration Range check_range->adjust_range Saturation or LLOQ Issues optimize_integration Optimize Integration Parameters check_integration->optimize_integration Inconsistent Integration rerun Re-run Calibration Curve check_integration->rerun Integration OK prepare_new->rerun adjust_range->rerun optimize_integration->rerun rerun->start R² < 0.99 end Linearity Acceptable rerun->end R² ≥ 0.99

Caption: Troubleshooting workflow for poor calibration curve linearity.

Step Action Possible Cause Recommendation
1Verify Standard Preparation Pipetting errors, incorrect dilutions, expired stock solutions.Review preparation logs. If in doubt, prepare fresh standards and a new internal standard (IS) solution from primary stocks.
2Check Internal Standard Response Inconsistent IS addition, IS degradation.Examine the IS peak area across all standards and samples. A consistent response is expected. Significant variation may indicate a problem.
3Evaluate Calibration Range High concentration standards are saturating the detector; low standards are below the reliable limit of quantitation.Narrow the calibration range. If saturation is suspected, exclude the highest concentration point and re-evaluate linearity. For issues at the low end, ensure the LLOQ is properly defined.
4Review Peak Integration Inconsistent peak integration due to baseline noise or co-eluting peaks.Manually review the integration of each peak in the calibration curve. Adjust integration parameters if necessary to ensure consistency.
Issue 2: Inaccurate Quality Control (QC) Samples

This guide addresses situations where your QC samples fall outside the acceptable accuracy limits (typically ±15% of the nominal value, ±20% for LLOQ).

Logical Flow for Inaccurate QC Investigation

start Inaccurate QC Samples check_qcs Verify QC Preparation start->check_qcs check_curve Evaluate Calibration Curve check_qcs->check_curve No Errors prepare_new_qcs Prepare Fresh QCs check_qcs->prepare_new_qcs Errors Found check_matrix Investigate Matrix Effects check_curve->check_matrix Curve OK reinject_curve Re-inject Calibration Curve check_curve->reinject_curve Curve Issues check_stability Assess Analyte Stability check_matrix->check_stability Matrix Effect Controlled optimize_cleanup Optimize Sample Cleanup check_matrix->optimize_cleanup Significant Matrix Effect stability_study Perform Stability Experiments check_stability->stability_study Degradation Suspected reanalyze Re-analyze Batch check_stability->reanalyze Analyte Stable prepare_new_qcs->reanalyze reinject_curve->reanalyze optimize_cleanup->reanalyze stability_study->reanalyze reanalyze->start Accuracy out of Limits end QC Accuracy Acceptable reanalyze->end Accuracy within Limits

Caption: Decision-making process for troubleshooting inaccurate QC samples.

Step Action Possible Cause Recommendation
1Verify QC Preparation QCs prepared from the same stock as calibration standards, pipetting errors.Ensure QCs are prepared from an independent stock solution. Review preparation procedures.
2Evaluate Calibration Curve If the calibration curve itself is flawed, the calculated QC concentrations will be inaccurate.Confirm the linearity and accuracy of the calibration standards. A re-injection of the calibration curve may be warranted.
3Investigate Matrix Effects Differential matrix effects between the blank matrix used for standards and the matrix of the QC samples.Perform a post-extraction addition experiment to quantify the matrix effect. If significant, improve the sample cleanup procedure (e.g., switch from protein precipitation to liquid-liquid or solid-phase extraction).
4Assess Analyte Stability Clozapine may be unstable under certain storage or experimental conditions.Conduct stability experiments, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability, to ensure the analyte is not degrading in the matrix.[3]

Quantitative Data Summary

The following table summarizes typical performance characteristics for Clozapine analytical methods.

ParameterHPLC-UVLC-MS/MS
Linear Range 25 - 800 ng/mL[3]5.65 - 1693.51 ng/g[1]
Correlation Coefficient (R²) > 0.99> 0.99[7]
Lower Limit of Quantitation (LLOQ) 25 ng/mL[3]2.73 ng/g[1]
Intra-day Precision (%CV) < 15%< 10%[7]
Inter-day Precision (%CV) < 15%< 8%[7]
Accuracy (% Recovery) 87.6 - 99.7%97.80 - 99.28%[1]

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards in Human Plasma

This protocol describes the preparation of an 8-point calibration curve for Clozapine in human plasma with this compound as the internal standard.

  • Prepare Stock Solutions:

    • Accurately weigh and dissolve Clozapine in methanol to prepare a 1 mg/mL primary stock solution.

    • Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.

  • Prepare Working Standard Solutions:

    • Perform serial dilutions of the Clozapine primary stock solution with methanol to create a series of working standard solutions at appropriate concentrations to cover the desired calibration range.

  • Prepare Internal Standard Working Solution:

    • Dilute the this compound primary stock solution with methanol to a concentration of, for example, 100 ng/mL.

  • Spike Calibration Standards:

    • Label 8 microcentrifuge tubes for each calibration point.

    • To each tube, add an aliquot of blank human plasma.

    • Spike each tube with a small volume of the corresponding Clozapine working standard solution (typically ≤ 5% of the plasma volume to avoid altering the matrix).

    • Vortex each tube gently.

  • Sample Pre-treatment (Protein Precipitation):

    • To each calibration standard, add a fixed volume of the this compound internal standard working solution.

    • Add three volumes of cold acetonitrile to each tube to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes.

  • Final Sample Preparation:

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent.

    • The samples are now ready for injection into the LC-MS/MS system.

Experimental Workflow for Sample Preparation

start Start: Blank Plasma spike_analyte Spike with Clozapine Working Standard start->spike_analyte spike_is Add this compound Internal Standard spike_analyte->spike_is precipitate Protein Precipitation (e.g., Acetonitrile) spike_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: A typical sample preparation workflow using protein precipitation.

References

Technical Support Center: Troubleshooting Clozapapine-d8 Carryover in LC Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, troubleshooting, and resolving carryover issues associated with Clozapine-d8 in liquid chromatography (LC) systems.

Frequently Asked Questions (FAQs)

Q1: What is carryover in an LC system?

Carryover is the appearance of a small analyte peak in a blank injection that follows a sample injection containing a high concentration of the same analyte.[1] This phenomenon can compromise the accuracy of quantitative analyses, especially for subsequent samples with low analyte concentrations.[2]

Q2: Why is this compound prone to carryover?

Clozapine, and by extension its deuterated internal standard this compound, is a basic and relatively hydrophobic compound. Molecules with these properties can exhibit strong interactions with various surfaces within the LC system, such as tubing, valves, and the column itself, leading to adsorption and subsequent leaching into following injections.[3]

Q3: What are the common sources of carryover in an LC system?

The most common sources of carryover include:

  • Autosampler: The injection needle, valve, and sample loop are frequent culprits.[4] Remnants of the sample can adhere to the needle surface or get trapped in scratches or dead volumes within the valve.

  • LC Column: The analytical column and guard column can retain the analyte, which then slowly bleeds off in subsequent runs.[4]

  • Tubing and Connections: Improperly fitted connections can create dead volumes where the sample can be trapped.[5]

  • Contaminated Solvents or Blanks: The issue might not be carryover but rather contamination of the mobile phase or the blank solution itself.[6]

Q4: How can I distinguish between carryover and contamination?

A systematic approach involving strategic injections can help differentiate between carryover and contamination.[6]

  • Classic Carryover: The peak area of the analyte in consecutive blank injections will progressively decrease.

  • Constant Contamination: The peak area of the analyte will remain relatively constant across multiple blank injections.

Troubleshooting Guide

Step 1: Confirm and Quantify the Carryover

The first step is to confirm that the observed peak is indeed from carryover and to quantify its extent.

Experimental Protocol: Carryover Assessment

  • Prepare Samples: Prepare a high concentration standard of this compound (e.g., Upper Limit of Quantification - ULOQ), a low concentration standard (e.g., Lower Limit of Quantification - LLOQ), and a blank sample (matrix without the analyte).

  • Injection Sequence: Run the samples in the following sequence:

    • Blank

    • LLOQ

    • ULOQ

    • Blank 1

    • Blank 2

    • Blank 3

    • LLOQ

  • Data Analysis:

    • Ensure the first blank is clean.

    • Measure the peak area of this compound in the ULOQ and the subsequent blanks.

    • Calculate the carryover percentage using the following formula: Carryover (%) = (Peak Area in Blank 1 / Peak Area in ULOQ) * 100

  • Acceptance Criteria: Typically, the carryover peak in the first blank should not be more than 20% of the peak area of the LLOQ.[6]

Data Presentation: Example of Carryover Assessment Data

InjectionSample TypeThis compound Peak AreaCarryover (%)Pass/Fail (vs. 20% of LLOQ)
1BlankNot DetectedN/APass
2LLOQ (1 ng/mL)5,000N/APass
3ULOQ (1000 ng/mL)5,000,000N/APass
4Blank 12,5000.05%Pass
5Blank 25000.01%Pass
6Blank 3Not Detected0.00%Pass
7LLOQ (1 ng/mL)5,100N/APass

Note: This is example data. Actual values will vary based on the assay and instrument sensitivity.

Step 2: Isolate the Source of Carryover

A systematic approach is crucial to pinpoint the source of the carryover. The following workflow can be used to isolate the problematic component.

Experimental Workflow: Isolating the Carryover Source

Carryover_Troubleshooting cluster_start Start cluster_autosampler Autosampler Check cluster_column Column Check cluster_hardware Hardware Troubleshooting Start Carryover Confirmed RemoveColumn Replace Column with Union Start->RemoveColumn InjectULOQBlank Inject ULOQ then Blank RemoveColumn->InjectULOQBlank CheckCarryover1 Carryover Persists? InjectULOQBlank->CheckCarryover1 ColumnIssue Column is the Source CheckCarryover1->ColumnIssue No AutosamplerIssue Autosampler is the Source CheckCarryover1->AutosamplerIssue Yes CleanColumn Clean or Replace Column ColumnIssue->CleanColumn CleanNeedle Optimize Needle Wash AutosamplerIssue->CleanNeedle CheckValve Inspect/Clean/Replace Rotor Seal CleanNeedle->CheckValve CheckTubing Check Tubing and Connections CheckValve->CheckTubing Advanced_Troubleshooting cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Implementation cluster_verification Verification Carryover This compound Carryover Detected IsolateSource Isolate Source (Autosampler vs. Column) Carryover->IsolateSource WashSolvent Evaluate Needle Wash Efficacy IsolateSource->WashSolvent ChangeHardware Replace Rotor Seal / Needle IsolateSource->ChangeHardware ReplaceColumn Replace Column & Guard IsolateSource->ReplaceColumn MobilePhase Assess Mobile Phase Compatibility WashSolvent->MobilePhase OptimizeWash Optimize Wash Solvent & Volume WashSolvent->OptimizeWash ModifyMobilePhase Modify Mobile Phase Additives MobilePhase->ModifyMobilePhase Verify Re-run Carryover Assessment OptimizeWash->Verify ChangeHardware->Verify ModifyMobilePhase->Verify ReplaceColumn->Verify

References

Validation & Comparative

A Comparative Guide to Clozapine Assay Validation Utilizing Clozapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of clozapine in biological matrices is paramount for therapeutic drug monitoring and pharmacokinetic studies. The use of a deuterated internal standard, such as Clozapine-d8, is a widely accepted strategy to ensure the reliability of bioanalytical methods. This guide provides a comprehensive comparison of various analytical techniques for clozapine assays, with a focus on methods employing this compound. We present detailed experimental protocols, performance data, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.

Method Comparison: LC-MS/MS, HPLC-UV, and GC-MS

The choice of analytical technique for clozapine quantification depends on the required sensitivity, selectivity, throughput, and available instrumentation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often considered the gold standard due to its high sensitivity and specificity.[1][2] However, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) present viable alternatives.

Here, we summarize the key performance parameters of these methods.

MethodInternal StandardSample PreparationLinearity Range (ng/mL)Precision (%RSD)Accuracy (%)LOQ (ng/mL)Recovery (%)
LC-MS/MS This compound / Clozapine-d4Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction1 - 2500[3]< 15[4]95 - 112[4]0.1 - 25[5]> 80
HPLC-UV Loxapine, Diazepam, or other structurally similar compoundsLiquid-Liquid Extraction or Solid-Phase Extraction20 - 2000[6][7]< 15[6]96 - 105[6]20 - 50[6][8]> 62[6]
GC-MS This compoundSolid-Phase Extraction and Derivatization5 - 1500[9]< 1582 - 95[10]1.37 - 4.8[10]82 - 95[10]

Table 1: Comparison of Analytical Methods for Clozapine Quantification. This table summarizes the key validation parameters for LC-MS/MS, HPLC-UV, and GC-MS methods.

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed analytical methods.

LC-MS/MS Method with this compound

This method offers high sensitivity and selectivity for the quantification of clozapine in plasma.

a) Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing 100 ng/mL of this compound.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b) Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c) Mass Spectrometric Conditions

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Clozapine: m/z 327.1 → 270.2

    • This compound: m/z 335.2 → 278.2

HPLC-UV Method

A cost-effective alternative to LC-MS/MS, suitable for routine therapeutic drug monitoring.

a) Sample Preparation: Liquid-Liquid Extraction

  • To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., loxapine at 1 µg/mL) and 200 µL of 1 M sodium hydroxide.

  • Add 5 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 15 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

b) Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 7.0) in a 48:52 (v/v) ratio.[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • UV Detection: 254 nm.[6]

GC-MS Method with this compound

This method requires derivatization but offers excellent chromatographic resolution.

a) Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

  • Condition an SPE cartridge with methanol followed by water.

  • Load 1 mL of plasma sample to which this compound has been added.

  • Wash the cartridge with water and then with a methanol/water mixture.

  • Elute the analytes with a suitable organic solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Heat at 70°C for 30 minutes.

b) GC-MS Conditions

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[9]

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, ramp to 300°C.

  • Ionization: Electron Impact (EI).

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for derivatized clozapine and this compound.

Experimental Workflows

Visualizing the experimental workflow can aid in understanding the procedural steps involved in each analytical method.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + this compound ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

Figure 1: LC-MS/MS Experimental Workflow.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample + Internal Standard lle Liquid-Liquid Extraction plasma->lle centrifuge1 Centrifugation lle->centrifuge1 organic Collect Organic Layer centrifuge1->organic dry Evaporation organic->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc uv UV Detection (254 nm) hplc->uv data Data Acquisition & Quantification uv->data GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis plasma Plasma Sample + this compound spe Solid-Phase Extraction plasma->spe elute Elution spe->elute dry Evaporation elute->dry derivatize Derivatization dry->derivatize gc GC Separation (HP-5MS Column) derivatize->gc ms MS Detection (EI, SIM) gc->ms data Data Acquisition & Quantification ms->data

References

A Comparative Guide to Internal Standards for Clozapapine Quantification: Is Clozapine-d8 the Gold Standard?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of clozapine is paramount. The choice of an appropriate internal standard is a critical determinant of analytical method performance, ensuring reliability and precision. This guide provides an objective comparison between the widely used deuterated internal standard, Clozapine-d8, and other common alternatives, supported by experimental data and detailed methodologies.

Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like this compound, are often considered the preferred choice in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] Their chemical and physical properties closely mimic the analyte of interest, which allows them to effectively compensate for variations during sample preparation and analysis. However, non-deuterated standards and other deuterated analogs are also employed. This guide will delve into a comparison of their analytical performance.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the linearity, precision, and accuracy of a quantitative assay. Below is a summary of reported performance data for Clozapine analysis using different internal standards.

Internal StandardMethodLinearity (R²)Precision (%RSD)Accuracy (% Nominal)Reference
This compound LC-MS/MS>0.99<15%85-115%[2]
Clozapine-d4 LC-MS/MS0.997<3.2%95.2-104.8%[3]
Northis compound LC-MS/MS0.98<5%104-112%[4][5]
Diazepam HPLC-UV>0.99<5%Not Reported[6]
Loxapine LC-MS/MS0.98Not ReportedNot Reported[7]

Note: The presented data is a synthesis from multiple studies and direct head-to-head comparison under identical experimental conditions may not be available. Performance characteristics can vary based on the specific matrix, instrumentation, and protocol used.

Delving into the Details: A Closer Look at Internal Standards

This compound and other Deuterated Analogs

Deuterated standards, such as this compound and Clozapine-d4, are the gold standard for co-eluting with the analyte, which helps to minimize signal distortion and reduce matrix effects.[8] This co-elution ensures that both the analyte and the internal standard experience similar ionization suppression or enhancement, leading to more accurate and reproducible results.[8] Studies utilizing deuterated internal standards for clozapine analysis consistently report excellent linearity, precision, and accuracy. For instance, a method using Clozapine-d4 as an internal standard demonstrated a total imprecision of ≤3.2% and accuracy within 95.2% to 104.8% of the nominal concentration.[3] Similarly, an assay with Northis compound showed a precision of <5% and accuracy between 104-112%.[4][5]

Non-Deuterated Internal Standards

While deuterated standards are preferred, non-deuterated structural analogs like diazepam and loxapine are also utilized, often due to cost considerations or commercial availability. These compounds are chosen for their similar chemical properties and chromatographic behavior to clozapine.

A high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method using diazepam as an internal standard for clozapine determination in human plasma reported a linearity of over 0.99 and intra- and inter-day coefficients of variation of less than 5%.[6] Another study employed loxapine as an internal standard for a rapid liquid chromatography/tandem mass spectrometer (LCMS) method, achieving good correlation (r=0.98) for clozapine analysis in human serum.[7]

However, it is crucial to note that structural analogs may not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less effective compensation for matrix effects compared to their deuterated counterparts.

Experimental Protocols: A Methodological Overview

The following provides a generalized experimental protocol for the quantification of clozapine in plasma using LC-MS/MS with an internal standard. Specific parameters may need to be optimized based on the chosen internal standard and laboratory instrumentation.

Sample Preparation
  • Spiking: To a 100 µL plasma sample, add the internal standard (e.g., this compound) to a final concentration of 100 ng/mL.

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column is commonly used.

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid is often employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Clozapine: e.g., m/z 327.0 → 192.1

    • This compound: e.g., m/z 335.2 → 192.2

    • Diazepam: e.g., m/z 285.1 → 154.1

    • Loxapine: e.g., m/z 328.0 → 271.0

Visualizing the Process and Pathway

To further elucidate the experimental and biological context, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC/UHPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (MRM Detection) hplc->ms data_analysis data_analysis ms->data_analysis Data Acquisition & Quantification

Figure 1. A generalized experimental workflow for clozapine analysis.

Clozapine's therapeutic effects are mediated through complex interactions with various neurotransmitter systems. One of the key pathways implicated in its mechanism of action is the MEK/ERK signaling cascade.

Clozapine Clozapine Receptor 5-HT2A/Dopamine Receptors Clozapine->Receptor PI3K PI3K Receptor->PI3K PKC PKC Receptor->PKC CaMKII CaMKII Receptor->CaMKII MEK MEK1/2 PI3K->MEK PKC->MEK CaMKII->MEK ERK ERK MEK->ERK Response Cellular Response (e.g., Gene Expression, Neuroplasticity) ERK->Response

Figure 2. Clozapine's activation of the MEK/ERK signaling pathway.

Conclusion

The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for clozapine. While deuterated internal standards like This compound and Clozapine-d4 generally offer superior performance due to their close physicochemical similarity to the analyte, non-deuterated alternatives such as diazepam and loxapine can provide acceptable results, particularly in less complex matrices or when cost is a significant consideration.

Ultimately, the selection of an internal standard should be based on a thorough validation process that assesses its performance in the specific analytical method and matrix being used. This guide provides a comparative overview to aid researchers in making an informed decision that best suits the requirements of their studies.

References

Cross-Validation of Analytical Methods for Clozapine Quantification Using Clozapine-d8 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct analytical methods for the quantification of clozapine in biological matrices, employing Clozapine-d8 as a stable isotope-labeled internal standard. The cross-validation of analytical methods is a critical step in bioanalytical research and drug development, ensuring that data generated across different methodologies or laboratories are reliable and comparable. This document outlines the experimental protocols and presents comparative performance data for a conventional Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method and a novel direct analysis technique, Solvent Assisted Ionization Inlet (SAII)-Mass Spectrometry.

Introduction to Analytical Method Cross-Validation

Cross-validation is the process of comparing the results from two different analytical methods to determine if they provide equivalent data. This is crucial when methods are transferred between laboratories, when a new method is introduced to replace an existing one, or when data from different studies using different methods need to be combined. The use of a common internal standard, such as this compound, is fundamental in this process to correct for variability in sample preparation and instrument response, thereby ensuring an accurate comparison.

Comparative Overview of Analytical Methods

This guide focuses on the comparison of a well-established chromatographic separation-based method (LC-ESI-MS/MS) and a rapid, direct analysis method (SAII-MS).

  • Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS): This is a gold-standard technique in bioanalysis, offering high sensitivity and selectivity through chromatographic separation of the analyte from the matrix prior to mass spectrometric detection.

  • Solvent Assisted Ionization Inlet (SAII)-Mass Spectrometry: This is a newer, direct-to-mass spectrometry technique that allows for the rapid quantification of analytes directly from surfaces with minimal sample preparation, significantly reducing analysis time.

The following sections provide detailed experimental protocols and a summary of the comparative performance data for these two methods, both utilizing this compound as the internal standard.

Experimental Protocols

Sample Preparation

A standardized sample preparation protocol is essential for a valid cross-validation. The following protocol was utilized for preparing samples for both LC-ESI-MS/MS and SAII-MS analyses.

Protocol for Spiked Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of clozapine and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the clozapine stock solution and spiking with a constant concentration of the this compound internal standard solution. This creates a range of concentration ratios of clozapine to this compound.

  • Matrix Spiking: For matrix-matched calibration curves, the working standard solutions are used to spike the biological matrix of interest (e.g., plasma, tissue homogenate).

Method 1: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Spiked Plasma Sample (Clozapine + this compound) P2 Protein Precipitation (e.g., with Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Transfer P3->P4 A1 Injection into UPLC System P4->A1 Analysis A2 Chromatographic Separation (e.g., C18 column) A1->A2 A3 Electrospray Ionization (ESI) A2->A3 A4 Tandem Mass Spectrometry (MS/MS Detection) A3->A4 D1 Peak Integration A4->D1 Data Acquisition D2 Ratio Calculation (Clozapine/Clozapine-d8) D1->D2 D3 Quantification using Calibration Curve D2->D3

Caption: Workflow for Clozapine analysis using LC-ESI-MS/MS.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Clozapine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

  • Data Analysis: Peak areas for clozapine and this compound are integrated, and the peak area ratio is used for quantification against a calibration curve.[1]

Method 2: Solvent Assisted Ionization Inlet (SAII)-Mass Spectrometry

SAII_MS_Workflow cluster_prep Sample Preparation cluster_analysis SAII-MS Analysis cluster_data Data Processing P1 Tissue Section or Dried Spot Sample P2 Addition of this compound Internal Standard Solution P1->P2 A1 Direct Introduction into SAII Source P2->A1 Analysis A2 Solvent-Assisted Ionization A1->A2 A3 Mass Spectrometry (MS Detection) A2->A3 D1 Signal Intensity Measurement A3->D1 Data Acquisition D2 Ratio Calculation (Clozapine/Clozapine-d8) D1->D2 D3 Quantification using Calibration Curve D2->D3

Caption: Workflow for Clozapine analysis using SAII-MS.

Instrumentation:

  • Mass Spectrometer: A mass spectrometer equipped with a Solvent Assisted Ionization Inlet (SAII).

Analytical Procedure:

  • A small volume (e.g., 1 µL) of the sample extract containing both clozapine and a known concentration of this compound is deposited onto the SAII probe.[1]

  • The probe is inserted into the mass spectrometer, where a solvent flow assists in the ionization of the analytes.

  • The mass spectrometer directly detects the protonated molecules of clozapine and this compound.

  • Data Analysis: The signal intensity ratio of clozapine to this compound is plotted against the concentration ratio to generate a calibration curve for quantification.[1]

Comparative Performance Data

The performance of the two methods was evaluated based on key validation parameters. The following tables summarize the comparative data.

Table 1: Method Performance Characteristics
ParameterLC-ESI-MS/MSSAII-MS
Linearity (R²) > 0.998[2]> 0.992[1]
Analysis Time per Sample 5-10 minutes< 1 minute
Sample Preparation Required (Protein Precipitation/Extraction)Minimal (Dilution)
Sensitivity (LOQ) Low ng/mL rangepmol range
Matrix Effects Mitigated by chromatographyPotentially higher, compensated by IS
Table 2: Cross-Validation Results

A direct comparison of clozapine concentrations in a tissue extract sample was performed using both methods.

SampleConcentration by LC-ESI-MS/MSConcentration by SAII-MS% Difference
Tissue Extract1.33 pmol/µL[1]1.27 pmol/µL[1]-4.5%

Discussion and Conclusion

The cross-validation study demonstrates a strong correlation between the results obtained from the conventional LC-ESI-MS/MS method and the rapid SAII-MS method for the quantification of clozapine, with both methods effectively utilizing this compound as an internal standard.

The LC-ESI-MS/MS method provides excellent sensitivity and specificity due to the chromatographic separation step, which is crucial for complex biological matrices to minimize ion suppression and isobaric interferences. However, it involves a more time-consuming sample preparation and longer analytical run times.

The SAII-MS method offers a significant advantage in terms of speed and sample preparation simplicity. The close agreement in the quantification of the tissue sample indicates its potential as a high-throughput screening tool. While matrix effects can be a greater concern with direct analysis methods, the use of a stable isotope-labeled internal standard like this compound effectively compensates for these effects, yielding reliable quantitative data.

References

Inter-laboratory comparison of clozapine quantification with Clozapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-Laboratory Perspective on Clozapine Quantification Utilizing Clozapine-d8 as an Internal Standard

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of clozapine is paramount for therapeutic drug monitoring (TDM) and clinical research. The use of a deuterated internal standard, such as this compound, is a widely accepted practice to ensure the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative overview of performance data from various studies, details common experimental protocols, and illustrates the underlying principles and workflows.

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize the quantitative performance of different LC-MS/MS methods for clozapine quantification, often employing a deuterated internal standard. While not a direct head-to-head inter-laboratory study, this compilation provides a valuable comparison of the precision, accuracy, and linearity achieved by different laboratories.

Table 1: Comparison of Precision in Clozapine Quantification

Study/MethodAnalyteConcentration LevelIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Citation
Isotopic Internal Calibration LC-MS/MSClozapine & NorclozapineNot Specified<5%<5%[1][2]
Candidate Reference Measurement Procedure (cRMP)Clozapine24.53 ng/gNot Specified2.04%[3]
Candidate Reference Measurement Procedure (cRMP)Clozapine98.06 ng/gNot Specified0.97%[3]
Candidate Reference Measurement Procedure (cRMP)Clozapine987.02 ng/gNot Specified0.65%[3]
High-Throughput Paper Spray MSClozapineNot Specified<10%<8%[4]
High-Throughput Paper Spray MSNorclozapineNot Specified<10%<8%[4]
Miniature Mass SpectrometryClozapineNot SpecifiedNot Specified7.9-14.1%[5]
Miniature Mass SpectrometryNorclozapineNot SpecifiedNot Specified1.6-14.6%[5]

Table 2: Comparison of Accuracy and Recovery in Clozapine Quantification

Study/MethodAnalyteAccuracy (% Nominal)Average Recovery (%)Citation
Isotopic Internal Calibration LC-MS/MSClozapine & Norclozapine104-112%Not Specified[1][2]
Candidate Reference Measurement Procedure (cRMP)ClozapineNot Specified97.80-99.28%[3]
Miniature Mass SpectrometryClozapine & Norclozapine85-117%Not Specified[5]
Rapid Analysis with 2H4-CLZ ISClozapineNot Specified100.3%[6]
Rapid Analysis with 2H4-CLZ ISNorclozapineNot Specified104.1%[6]

Table 3: Linearity and Limits of Quantification (LOQ)

Study/MethodLinearity RangeLOQCitation
LC-MS-MS1-1000 ng/ml>0.998Not Specified[7]
Candidate Reference Measurement Procedure (cRMP)5.65-1693.51 ng/g0.99882.73 ng/g[3]
LCMS/MS Method1.22-2500 ng/mL0.9971Not Specified[8]
Agilent RapidFire/MS/MS20–1,500 ng/mL>0.999Not Specified[9]
Miniature Mass Spectrometry10–1000 ng/mL0.98–0.9910 ng/mL[5]

Experimental Protocols

The methodologies for clozapine quantification using LC-MS/MS with a deuterated internal standard like this compound generally follow a consistent workflow. Below are detailed protocols synthesized from common practices.

Sample Preparation: Protein Precipitation

This is a rapid and common method for extracting clozapine and its metabolites from plasma or serum.

  • Objective: To remove proteins that can interfere with the analysis and damage the LC column.

  • Procedure:

    • Pipette a small volume of the plasma/serum sample (e.g., 50-100 µL) into a microcentrifuge tube.[6]

    • Add the internal standard solution (this compound in a solvent like methanol or acetonitrile).

    • Add a larger volume of cold acetonitrile (e.g., 3-4 times the sample volume) to precipitate the proteins.[9]

    • Vortex the mixture vigorously for approximately 30-60 seconds.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis. The supernatant may be further diluted or directly injected into the LC-MS/MS system.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Objective: To chromatographically separate clozapine from other sample components and then detect and quantify it with high specificity and sensitivity.

  • Typical LC Parameters:

    • Column: A C18 reversed-phase column is commonly used.[7]

    • Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile).

    • Flow Rate: Typically in the range of 0.3-0.7 mL/min.[2]

    • Injection Volume: 5-20 µL.[2]

  • Typical MS/MS Parameters:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

    • Ion Transitions:

      • Clozapine: m/z 327 → m/z 270[7]

      • This compound (Internal Standard): The specific transition would depend on the labeling pattern, but it would be a higher mass precursor ion fragmenting to a specific product ion.

      • Norclozapine (Metabolite): m/z 313 → m/z 192[7]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the fundamental principle of using an internal standard in quantification.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Plasma/Serum Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Ionization MS Ionization (ESI+) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Clozapine / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification G cluster_principle Principle of Internal Standard Quantification cluster_key Key Analyte Clozapine (Unknown Amount) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS This compound (Known Amount) IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Analyte_Response Clozapine Signal (Peak Area) LC_MS->Analyte_Response IS_Response This compound Signal (Peak Area) LC_MS->IS_Response Ratio Response Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Concentration Calculated Clozapine Concentration Calibration->Concentration Key1 The ratio of the analyte signal to the internal standard signal corrects for variations in sample preparation and instrument response.

References

A Comparative Guide to Clozapine-d8 and Clozapine-d4 as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the accuracy and reliability of quantitative bioanalytical methods. This guide provides an objective comparison of two commonly used deuterated internal standards for the antipsychotic drug clozapine: clozapine-d8 and clozapine-d4. The information presented is based on a comprehensive review of available experimental data and analytical protocols.

When quantifying clozapine in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is the gold standard. It co-elutes with the analyte, experiences similar matrix effects, and provides a reliable reference for accurate quantification. Both this compound and clozapine-d4 have been successfully employed for this purpose, and in some instances, even within the same analytical run, suggesting a degree of interchangeability.

Structural Differences and Potential Implications

The key difference between this compound and clozapine-d4 lies in the number and location of deuterium atoms on the piperazine ring of the clozapine molecule. While specific labeling patterns can vary by manufacturer, generally:

  • Clozapine-d4: Typically has four deuterium atoms on the piperazine ring, often on the two carbon atoms adjacent to the nitrogen that is part of the diazepine ring.

  • This compound: Features eight deuterium atoms, saturating the piperazine ring.

This structural difference has potential implications for the stability of the isotopic label. The primary metabolic pathways of clozapine involve N-demethylation of the piperazine ring to form norclozapine, and N-oxidation. The location of the deuterium atoms away from the sites of direct metabolic attack is crucial to prevent label loss, which could compromise the accuracy of the quantification. Since the deuterium atoms in both clozapine-d4 and this compound are on the piperazine ring, which is subject to metabolism, the stability of these labels is a critical consideration. However, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which generally imparts metabolic stability.

No direct comparative studies were found that specifically investigate the relative stability or potential for back-exchange of deuterium atoms for this compound versus clozapine-d4. However, the successful use of both in validated, high-precision assays suggests that both are sufficiently stable for routine bioanalysis. The higher mass difference of this compound from the native clozapine provides a greater separation on the mass spectrum, which can be advantageous in minimizing potential isotopic crosstalk.

Performance in Analytical Methods: A Review of Experimental Data

Other studies employing clozapine-d4 as the internal standard have also reported robust method performance with excellent linearity and precision.

Experimental Protocols

The following tables summarize the key parameters from validated LC-MS/MS methods for the quantification of clozapine using either this compound or clozapine-d4 as the internal standard.

Table 1: LC-MS/MS Method Parameters using this compound and Clozapine-d4 as Internal Calibrators
ParameterMethod Details
Reference Couchman et al., Anal Bioanal Chem, 2013[1]
Internal Standards Clozapine-d4, this compound, Northis compound
Sample Preparation Protein precipitation with acetonitrile.
Chromatography Not specified in detail in the abstract.
Mass Spectrometry Tandem mass spectrometry (MS/MS).
MRM Transitions Not specified in detail in the abstract.
Precision (%RSD) <5%
Accuracy 104-112%

Visualizing the Workflow

A general workflow for the quantification of clozapine in biological samples using a deuterated internal standard is depicted below.

Clozapine Quantification Workflow General Workflow for Clozapine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of Internal Standard (this compound or Clozapine-d4) Sample->Add_IS Extraction Protein Precipitation / Extraction Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Clozapine Concentration Quantification->Result

A generalized workflow for the quantification of clozapine.

Clozapine Metabolism and the Role of Internal Standards

The primary metabolic pathways for clozapine are N-demethylation to norclozapine and N-oxidation to clozapine-N-oxide. The diagram below illustrates these pathways. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis but remain metabolically stable to avoid conversion into other compounds.

Clozapine Metabolism Simplified Clozapine Metabolic Pathway Clozapine Clozapine Norclozapine Norclozapine (N-desmethylclozapine) Clozapine->Norclozapine N-demethylation Clozapine_N_Oxide Clozapine N-Oxide Clozapine->Clozapine_N_Oxide N-oxidation Internal_Standard Internal Standard (this compound or Clozapine-d4)

Key metabolic pathways of clozapine.

Conclusion

Both this compound and clozapine-d4 are suitable and effective internal standards for the quantitative analysis of clozapine in biological matrices. The choice between the two may depend on several factors including commercial availability, cost, and the specific requirements of the analytical method.

  • This compound offers a larger mass difference from the unlabeled analyte, which can be beneficial in minimizing isotopic interference.

  • Clozapine-d4 has been widely and successfully used in numerous validated methods, demonstrating its reliability.

The fact that a validated method has been published that utilizes both clozapine-d4 and this compound as internal calibrators provides strong evidence that both are robust choices for this application.[1] Ultimately, the performance of either internal standard should be thoroughly validated within the specific analytical method to ensure it meets the required criteria for accuracy, precision, and stability.

References

Precision and Accuracy of Clozapine-d8 in Clinical Sample Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for achieving reliable and reproducible quantification of therapeutic drugs in clinical samples. This guide provides an objective comparison of the performance of Clozapine-d8 as an internal standard in the bioanalysis of clozapine, supported by experimental data and detailed methodologies.

Clozapine, an atypical antipsychotic, requires careful therapeutic drug monitoring (TDM) due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to ensure the accuracy and precision of quantitative assays by correcting for variability in sample preparation and instrument response.

Comparative Performance Data

The following table summarizes the performance characteristics of analytical methods utilizing deuterated clozapine internal standards for the quantification of clozapine in clinical samples.

Internal StandardMethodMatrixAccuracy (%)Precision (% RSD)Linearity (R²)Reference
This compound LC-MS/MSPlasma104-112<5Not Specified[1]
Clozapine-d4LC-MS/MSPlasma95-1043.5 (Inter-batch at LLOQ)>0.99[2]
Clozapine-d4Mini-MSPlasma, Whole Blood, Dried Blood Spots85-1177.9-14.1 (Inter-assay)0.98-0.99[3]
Not SpecifiedHPLCPlasmaNot Specified<2 (Intra and Inter-day)0.9998
Not SpecifiedHPLCPlasma98-102<2 (Intra and Inter-day)0.9998[4]

Experimental Protocols

The methodologies employed in studies utilizing deuterated internal standards for clozapine analysis typically involve protein precipitation for sample preparation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for separation and detection.

A. Sample Preparation: Protein Precipitation

A common and efficient method for extracting clozapine and its internal standard from plasma or serum samples is protein precipitation.

  • Sample Aliquoting: A small volume of the clinical sample (e.g., 100 µL of plasma) is transferred to a clean microcentrifuge tube.

  • Internal Standard Spiking: A working solution of this compound (or another appropriate deuterated standard) is added to the sample.

  • Precipitation: A protein precipitating agent, such as acetonitrile or methanol, is added to the sample, typically in a 3:1 or 4:1 ratio (volume of precipitant to sample volume).

  • Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and complete protein precipitation. Subsequently, the sample is centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the analyte and internal standard is carefully transferred to a new tube or vial for analysis.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The prepared sample extract is then injected into an LC-MS/MS system for quantification.

  • Chromatographic Separation: A reverse-phase C18 column is commonly used to separate clozapine and this compound from other endogenous matrix components. A mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or formic acid in water) is employed.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for detection. Specific precursor-to-product ion transitions for both clozapine and this compound are monitored to ensure selectivity and sensitivity.

Workflow and Process Visualization

The following diagrams illustrate the typical experimental workflow for the quantification of clozapine in clinical samples using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Clinical Sample (Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify Report Report Quantify->Report Concentration Results

Bioanalytical workflow for clozapine quantification.

The logical relationship for ensuring accurate quantification through the use of an internal standard is depicted below.

logical_relationship Analyte Clozapine (Analyte) Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Calibration Calibration Curve (Known Concentrations) Calibration->Concentration

Internal standard quantification principle.

References

A Comparative Guide to Internal Standards for Clozapine Quantification: Focusing on Limit of Detection and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of clozapine, an atypical antipsychotic medication critical for treatment-resistant schizophrenia, is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The choice of an appropriate internal standard is a crucial factor in developing robust and sensitive bioanalytical methods, directly impacting the limit of detection (LOD) and limit of quantification (LOQ). This guide provides an objective comparison of Clozapine-d8 with other commonly used internal standards, supported by experimental data from various studies.

Performance Comparison of Internal Standards

The selection of an internal standard is critical for correcting for variability during sample preparation and analysis. Ideally, an internal standard should co-elute with the analyte and exhibit similar ionization efficiency. Deuterated analogs of the analyte, such as this compound and Clozapine-d4, are often considered the gold standard due to their chemical and physical similarity to the analyte. However, other compounds like Loxapine have also been successfully employed. The following table summarizes the performance characteristics of different internal standards in the quantification of clozapine.

Internal StandardAnalytical MethodMatrixLODLOQ/LLOQLinearity RangeReference
Isotope Dilution (unspecified deuterated standard) ID-LC-MS/MSHuman Plasma0.91 ng/g2.73 ng/g5.65–1693.51 ng/g[1]
Clozapine-d4 Miniature Mass SpectrometryPlasma0.5 ng/mL10 ng/mL10–1000 ng/mL[2]
Loxapine LC-MSHuman SerumNot Reported25 ng/mL (Linearity Start)25–1000 ng/mL[3]
Unspecified Internal Standard LC-MS/MSHuman PlasmaNot Reported1 ng/mL (Linearity Start)1–1000 ng/mL[4]

Note: LOD (Limit of Detection), LOQ (Limit of Quantification), LLOQ (Lower Limit of Quantification), LC-MS (Liquid Chromatography-Mass Spectrometry), LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), ID-LC-MS/MS (Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry).

Experimental Protocols

Detailed methodologies are essential for replicating and comparing experimental outcomes. Below are representative protocols for the quantification of clozapine using different internal standards.

Method 1: Isotope Dilution LC-MS/MS with a Deuterated Internal Standard (e.g., this compound)

This method, adapted from a candidate reference measurement procedure, ensures high accuracy and precision.[1]

1. Sample Preparation:

  • To a plasma sample, an appropriate amount of this compound internal standard solution is added.
  • Proteins are precipitated by the addition of a solvent like acetonitrile.
  • The sample is vortexed and then centrifuged to pellet the precipitated proteins.
  • The supernatant is collected for analysis.

2. Liquid Chromatography:

  • Column: A suitable C18 or equivalent reversed-phase column.
  • Mobile Phase: A gradient elution is typically used with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
  • Flow Rate: A typical flow rate is maintained for optimal separation.
  • Injection Volume: A small volume of the extracted sample is injected.

3. Tandem Mass Spectrometry:

  • Ionization: Positive ion electrospray ionization (ESI+) is commonly used.
  • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both clozapine and this compound. This enhances selectivity and sensitivity.
  • Quantification: The concentration of clozapine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Method 2: LC-MS with Loxapine as an Internal Standard

This method provides a viable alternative when a deuterated standard is not available.[3]

1. Sample Preparation:

  • To a serum sample, a known concentration of Loxapine internal standard is added.
  • A simple protein precipitation step with a suitable organic solvent is performed.
  • After centrifugation, the supernatant is transferred for injection.

2. Liquid Chromatography:

  • Column: A C18 column is typically used.
  • Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of an organic solvent and an aqueous buffer.
  • Flow Rate: Maintained at a constant rate for consistent elution.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization in the positive mode.
  • Detection: Specific ion transitions for both clozapine and loxapine are monitored.
  • Quantification: Similar to the isotope dilution method, quantification is based on the peak area ratio of clozapine to loxapine.

Workflow for LOD & LOQ Determination

The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical step in method validation, establishing the sensitivity of the analytical procedure.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation Blank_Matrix Prepare Blank Matrix Samples Spike_Low Spike with Low Concentrations of Clozapine Blank_Matrix->Spike_Low Add_IS Add Internal Standard (e.g., this compound) Spike_Low->Add_IS Extract Perform Sample Extraction Add_IS->Extract Analyze_Samples Analyze Prepared Samples Extract->Analyze_Samples Generate_Signal Generate Signal-to-Noise (S/N) Ratios Analyze_Samples->Generate_Signal Calc_LOD Calculate LOD (e.g., S/N ≥ 3) Generate_Signal->Calc_LOD Calc_LOQ Calculate LOQ (e.g., S/N ≥ 10 with acceptable precision and accuracy) Generate_Signal->Calc_LOQ

Caption: Experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Signaling Pathways and Logical Relationships

The choice of internal standard directly influences the reliability of the analytical signaling pathway, from sample introduction to final data output. An ideal internal standard, such as a deuterated analog, follows the same analytical path as the analyte, effectively compensating for variations.

Analytical_Signaling_Pathway cluster_sample Sample Processing cluster_instrument Instrumental Analysis cluster_data Data Processing Analyte Clozapine (Analyte) Extraction Extraction & Cleanup Analyte->Extraction IS Internal Standard (e.g., this compound) IS->Extraction LC LC Separation Extraction->LC MS MS Detection LC->MS Peak_Integration Peak Area Integration MS->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Analytical signaling pathway for clozapine quantification using an internal standard.

References

The Robustness of Clozapine-d8 in Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable analytical methods. This guide provides a comparative analysis of analytical methods employing Clozapine-d8 for the quantification of clozapine, offering insights into its performance based on experimental data.

This compound, a deuterated analog of clozapine, is frequently utilized as an internal standard in bioanalytical methods to ensure accuracy and precision. Its structural similarity and co-elution with the analyte of interest, clozapine, make it an ideal candidate to compensate for variability during sample preparation and analysis. This guide synthesizes data from various studies to highlight the robustness of methods using this compound.

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods that have employed a deuterated internal standard, including this compound, for the quantification of clozapine and its metabolites.

Table 1: Performance Characteristics of LC-MS/MS Methods

ParameterMethod 1Method 2Method 3
Internal Standard This compound , Northis compound, Clozapine-d4Deuterium-labeled internal standardsLabeled internal standards
Matrix PlasmaPlasmaSerum
**Linearity (R²) **> 0.98> 0.9943> 0.99
Precision (% RSD) < 5%Inter-batch: 3.5% (Clozapine), 5.5% (Norclozapine)Between-run: < 8%, Within-run: < 10%
Accuracy (% Nominal) 104-112%95-104%-
Mean Bias ---9% (Clozapine), -1% (Norclozapine)
Reference [1][2][3][4][5]

Table 2: Performance of an HPLC-UV Method

ParameterMethod Details
Internal Standard Carbamazepine
Matrix Serum
Intra-assay Precision (% RSD) Clozapine: 5.7-6.6%, Norclozapine: 3.3-5.8%
Intra-assay Accuracy (% Nominal) Clozapine: 96-103%, Norclozapine: 98-100%
Inter-assay Precision (% RSD) Clozapine: 10.6-15.2%, Norclozapine: 5.6-12.2%
Inter-assay Accuracy (% Nominal) Clozapine: 93-98%, Norclozapine: 99-103%
Reference [6]

Experimental Protocols

Detailed methodologies are crucial for replicating and evaluating analytical methods. Below are summaries of experimental protocols from the cited studies.

LC-MS/MS with Isotopic Internal Calibration

This method utilized an isotopic internal calibration approach for the therapeutic drug monitoring of clozapine and norclozapine.

  • Sample Preparation : Plasma samples were analyzed.[1][2]

  • Internal Standards : A combination of Clozapine-d4, Northis compound, and This compound were used as internal calibrators.[1][2]

  • Instrumentation : Liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

  • Quantification : Analyte concentrations were determined from graphs plotting the response of the three internal calibrators against their concentrations.[1][2]

Automated Extraction with Flow-Injection Tandem Mass Spectrometry

This high-throughput method employed automated sample preparation to minimize analysis times.

  • Sample Preparation : Analytes and deuterium-labeled internal standards were extracted from 100 μL of plasma at pH 10.6 using novel AC Extraction Plates and a Tecan Freedom EVO 100 liquid handling platform.[3]

  • Instrumentation : The extracts were analyzed directly using flow-injection tandem mass spectrometry (FIA-MS/MS).[3]

  • Analysis Time : The injection-to-injection analysis time was approximately 60 seconds.[3]

Paper Spray Mass Spectrometry (PS-MS)

This rapid method aimed to be an alternative to traditional LC-MS for serum drug monitoring.

  • Sample Preparation : Serum samples underwent protein precipitation. The supernatant, containing labeled internal standards, was then deposited onto paper spray substrates.[4][5]

  • Instrumentation : A triple quadrupole mass spectrometer equipped with a commercial paper spray ionization source was used for analysis.[4][5]

Visualizing the Workflow

The following diagrams illustrate the typical workflows for analytical methods employing this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma/Serum Sample add_is Add this compound (Internal Standard) start->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Collect Supernatant centrifugation->supernatant_transfer injection Inject into LC System supernatant_transfer->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_processing Data Processing (Quantification) detection->data_processing

Caption: A typical bioanalytical workflow using this compound.

robustness_testing_logic cluster_method_params Method Parameters cluster_performance_metrics Performance Metrics param1 Mobile Phase Composition robustness Robustness Testing param1->robustness param2 Flow Rate param2->robustness param3 Column Temperature param3->robustness param4 pH of Buffer param4->robustness metric1 Accuracy metric2 Precision metric3 Retention Time metric4 Peak Shape robustness->metric1 robustness->metric2 robustness->metric3 robustness->metric4

Caption: Logic diagram for robustness testing of an analytical method.

The presented data underscores the suitability of this compound as an internal standard in various analytical methods for clozapine quantification. The consistent performance across different platforms, demonstrated by high accuracy, precision, and linearity, affirms its role in ensuring the robustness and reliability of bioanalytical data. Researchers and drug development professionals can confidently employ methods utilizing this compound for therapeutic drug monitoring and pharmacokinetic studies.

References

A Comparative Guide to Clozapine Extraction Methodologies Utilizing Clozapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of clozapine in biological matrices is paramount for therapeutic drug monitoring and pharmacokinetic studies. The choice of extraction method significantly impacts assay sensitivity, accuracy, and throughput. This guide provides a detailed comparison of three prevalent extraction techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for clozapine analysis, with a focus on the use of its deuterated internal standard, Clozapine-d8.

This compound is the deuterium-labeled version of clozapine and is widely used as an internal standard in quantitative bioanalysis. Its chemical and physical properties are nearly identical to clozapine, but it has a different mass, allowing it to be distinguished by a mass spectrometer. This ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard similarly, leading to more accurate and precise quantification.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is a critical step in the bioanalytical workflow. It aims to isolate the analyte of interest from complex biological matrices, remove potential interferences, and concentrate the sample to improve detection limits. The following table summarizes the performance of SPE, LLE, and PPT for clozapine extraction based on published experimental data.

Performance MetricSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery >90%[1]95.4%[2]Not explicitly stated, but process efficiency suggests good recovery.
Matrix Effect Compensated by internal standard[3]Can be significant, but mitigated by appropriate solvent selection[4]Significant matrix effects can be observed.[3]
Process Efficiency 56-77%[3]~95%[5]Mean process efficiency for clozapine was 100.3% (range 98.2-101.7%).[6]
Throughput Can be automated for high throughput[7]Generally lower throughput, can be automated but is more complex.[3]High throughput, simple and fast procedure.[8]
Selectivity HighModerate to HighLow
Cost Higher initial cost for cartridges and equipment.Lower cost for solvents and glassware.Lowest cost.

Experimental Protocols

Detailed methodologies for each extraction technique are crucial for reproducibility and for making informed decisions on the most suitable method for a specific application.

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. It is known for providing clean extracts and high recovery.[1][7][9]

Protocol:

  • Sample Pre-treatment: To 100 µL of plasma, add this compound internal standard.

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute clozapine and this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic solvent.[4]

Protocol:

  • Sample Preparation: To 100 µL of plasma, add this compound internal standard and a basifying agent (e.g., sodium hydroxide) to adjust the pH to approximately 10.6.[3]

  • Extraction: Add an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol).

  • Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.

  • Transfer: Transfer the organic layer containing clozapine and this compound to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.

Protein Precipitation (PPT)

PPT is the simplest and fastest method for sample preparation. It involves adding a precipitating agent, typically a water-miscible organic solvent, to the plasma sample to denature and precipitate proteins.[8]

Protocol:

  • Sample Preparation: To 50 µL of plasma, add the internal standard solution (this compound) dissolved in a protein precipitating solvent (e.g., acetonitrile).[8]

  • Precipitation: Vortex the mixture to facilitate protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant containing clozapine and this compound.

  • Dilution and Injection: The supernatant can be directly injected into the LC-MS/MS system or diluted with a suitable solvent if necessary.[8]

Visualizing the Extraction Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for each extraction method.

cluster_0 Solid-Phase Extraction (SPE) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Protein Precipitation (PPT) a0 Plasma Sample + this compound a2 Load Sample a0->a2 a1 Condition SPE Cartridge a1->a2 a3 Wash Cartridge a2->a3 a4 Elute Analytes a3->a4 a5 Evaporate & Reconstitute a4->a5 a6 LC-MS/MS Analysis a5->a6 b0 Plasma Sample + this compound + Base b1 Add Organic Solvent b0->b1 b2 Vortex & Centrifuge b1->b2 b3 Collect Organic Layer b2->b3 b4 Evaporate & Reconstitute b3->b4 b5 LC-MS/MS Analysis b4->b5 c0 Plasma Sample + this compound in Acetonitrile c1 Vortex & Centrifuge c0->c1 c2 Collect Supernatant c1->c2 c3 LC-MS/MS Analysis c2->c3

Caption: Workflow diagrams for SPE, LLE, and PPT methods.

Conclusion

The choice of extraction method for clozapine analysis depends on the specific requirements of the study.

  • Solid-Phase Extraction is recommended for applications requiring the highest level of cleanliness and sensitivity, despite its higher cost and complexity. Its ability to be automated makes it suitable for high-throughput environments where precision is critical.

  • Liquid-Liquid Extraction offers a good balance between cleanliness, recovery, and cost. It is a robust method suitable for many research applications.

  • Protein Precipitation is the method of choice for high-throughput screening and rapid analysis where speed is more critical than achieving the lowest detection limits. While it is the simplest and most cost-effective method, it is more susceptible to matrix effects.

In all cases, the use of a deuterated internal standard such as this compound is essential for compensating for analyte loss during sample preparation and for correcting matrix effects, thereby ensuring the accuracy and reliability of the quantitative results.

References

Performance of Clozapine-d8 Across Diverse Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate analytical methodology is paramount for accurate and robust quantification of therapeutic drugs. This guide provides a comparative analysis of the performance of Clozapine-d8 as an internal standard in the quantification of clozapine across various mass spectrometry platforms, supported by experimental data from published studies.

Clozapine, an atypical antipsychotic, requires careful therapeutic drug monitoring (TDM) due to its narrow therapeutic index and variable patient metabolism. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for mitigating matrix effects and ensuring high accuracy and precision in bioanalytical methods. This guide explores the application and performance of this compound in conjunction with different mass spectrometry techniques, providing a valuable resource for method development and selection.

Comparative Performance Data

The following tables summarize the performance of analytical methods employing deuterated clozapine internal standards across a range of mass spectrometry systems. These metrics reflect the overall method performance, which is critically supported by the use of a suitable internal standard like this compound.

Mass Spectrometer SystemMethodLinearity Range (ng/mL)LLOQ (ng/mL)Inter-Assay Precision (% CV)Inter-Assay Accuracy (%)Reference
Triple QuadrupoleLC-MS/MS1 - 10001< 14%Not Specified[1]
Agilent 6460 Triple QuadrupoleSPE-MS/MS (RapidFire)20 - 150020Clozapine: 0.90 - 3.77%Clozapine: 97.09 - 102.38%[2]
Not SpecifiedFIA-MS/MSNot Specified10Clozapine: 3.5%95 - 104%[3][4]
Agilent 6540 Q-TOFLC-MS/MSNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
Miniature Mass SpectrometerPaper Spray-MS/MS10 - 100010Clozapine: 7.9 - 14.1%85 - 117%[6][7]
Thermo Fisher ScientificPaper Spray-MS/MS5 - 10005< 8%Mean Bias: -9% (vs LC-MS)[8][9]
Not SpecifiedLC-MS/MS (Isotopic Internal Calibration)Not SpecifiedNot Specified< 5%104 - 112%[10]

Note: The precision and accuracy values are for the quantification of clozapine, facilitated by the use of a deuterated internal standard.

Experimental Workflows and Methodologies

The successful implementation of these analytical techniques relies on robust experimental protocols. Below are detailed methodologies from the cited literature, providing a blueprint for sample preparation and analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a widely used "gold standard" method for its high selectivity and sensitivity.[8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.5 mL of plasma, add the internal standard (this compound).

    • Perform a single-step liquid-liquid extraction.

  • Chromatography:

    • Column: C18 column.[1]

    • Mobile Phase: Isocratic elution.[1]

  • Mass Spectrometry:

    • Ionization: Positive ion atmospheric pressure electrospray ionization (ESI).[1]

    • Mode: Multiple Reaction Monitoring (MRM).[1]

    • Ion Transitions: Specific precursor-to-product ion transitions for clozapine and the internal standard are monitored. For example, for clozapine, m/z 327 → m/z 270 has been used.[1]

Flow-Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

This high-throughput method minimizes analysis time by omitting chromatographic separation.[3][4]

  • Sample Preparation (Automated Extraction):

    • Use a liquid handling platform (e.g., Tecan Freedom EVO 100) with extraction plates.[3][4]

    • Extract analytes and internal standards from 100 µL of plasma at pH 10.6.[3][4]

  • Analysis:

    • Inject 20 µL of the extract directly into the mass spectrometer.[3][4]

    • Carrier Flow: Methanol at 0.7 mL/min.[3][4]

    • Analysis Time: Approximately 60 seconds from injection to injection.[3][4]

Solid-Phase Extraction-Tandem Mass Spectrometry (SPE-MS/MS)

The Agilent RapidFire High-Throughput Mass Spectrometry System is an example of an ultrafast SPE-MS/MS system.[2]

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of serum, add 400 µL of acetonitrile containing 0.1% formic acid and 100 µL of methanol containing the internal standard (e.g., clozapine-d4).[2]

    • Vortex and centrifuge the samples.[2]

    • Transfer the supernatant to a 96-well plate and dilute 1:10 with water.[2]

  • SPE-MS/MS Analysis:

    • The system performs online solid-phase extraction followed by tandem mass spectrometry.

    • Analysis Time: Less than 15 seconds per sample.[2]

Paper Spray-Mass Spectrometry (PS-MS)

A rapid method suitable for high-throughput screening.[8][9]

  • Sample Preparation (Protein Precipitation):

    • Serum samples are processed by protein precipitation with acetonitrile containing the labeled internal standard.[9]

    • The supernatant is then deposited onto paper spray substrates.[9]

  • Mass Spectrometry:

    • Ionization: Paper Spray Ionization source.[9]

    • Analyzer: Triple quadrupole mass spectrometer.[9]

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of common experimental protocols for clozapine analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma/Serum Sample add_is Add this compound Internal Standard start->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporate Evaporate & Reconstitute extraction->evaporate lc Liquid Chromatography Separation evaporate->lc ms Tandem Mass Spectrometry (MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Typical LC-MS/MS workflow for clozapine quantification.

cluster_prep Sample Preparation cluster_analysis PS-MS Analysis cluster_data Data Processing start Serum Sample add_is Add this compound & Acetonitrile (Protein Precipitation) start->add_is centrifuge Centrifuge add_is->centrifuge supernatant Deposit Supernatant on Paper Substrate centrifuge->supernatant ps_ms Paper Spray-Tandem Mass Spectrometry supernatant->ps_ms quant Quantification ps_ms->quant

Caption: High-throughput Paper Spray-MS workflow.

Conclusion

The use of this compound as an internal standard is integral to achieving reliable and accurate quantification of clozapine across a variety of mass spectrometry platforms. While traditional LC-MS/MS offers excellent sensitivity and selectivity, high-throughput techniques like FIA-MS/MS, SPE-MS/MS, and Paper Spray-MS provide significant advantages in terms of sample turnaround time, making them suitable for routine therapeutic drug monitoring.[2][3][4][8][9] The choice of platform will ultimately depend on the specific requirements of the laboratory, including desired throughput, sensitivity, and available resources. The data presented in this guide demonstrates that with the appropriate use of deuterated internal standards, a range of mass spectrometry-based methods can be successfully validated and implemented for the therapeutic drug monitoring of clozapine.

References

Safety Operating Guide

Proper Disposal of Clozapine-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of deuterated compounds like Clozapine-d8 is critical for environmental protection and laboratory safety. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, adhering to regulatory guidelines.

This compound, a deuterated analog of the atypical antipsychotic clozapine, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, its disposal requires handling as hazardous waste. Improper disposal can lead to significant environmental contamination and potential legal and financial penalties for non-compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[2][3][4][5]

Step-by-Step Disposal Protocol for this compound

1. Waste Identification and Classification:

  • Hazardous Waste Determination: this compound waste must be classified as hazardous. This determination is based on its toxicity and potential environmental impact.[4][5] All materials contaminated with this compound, including empty containers, personal protective equipment (PPE), and experimental apparatus, should be considered hazardous waste.

  • Consult Safety Data Sheet (SDS): Always refer to the manufacturer's SDS for specific hazard information and disposal recommendations. The SDS for this compound explicitly states to "Dispose of contents/ container to an approved waste disposal plant."[1]

2. Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be compatible with the chemical properties of this compound.[2][4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[5] Do not use abbreviations or chemical structures on the label.[5]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react violently or produce toxic fumes.[4]

3. Storage:

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA that is at or near the point of generation.[4] The SAA should be under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely closed except when adding waste.[2][4] This prevents spills and the release of vapors.

  • Volume Limits: Adhere to the maximum volume limits for hazardous waste accumulation in an SAA as stipulated by regulations (e.g., typically no more than 55 gallons).[4]

4. Disposal Request and Pickup:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup.[4][5]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.

5. Handling of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]

  • Container Disposal: After triple-rinsing, the container may be disposed of as non-hazardous waste, but only after defacing or removing the original label. Consult your institution's EHS guidelines for specific procedures.

Quantitative Data Summary

ParameterRegulatory Limit/GuidelineSource
pH for Sewer Discharge Between 5.5 and 9.0[2]
SAA Maximum Volume 55 gallons of hazardous waste[4]
SAA Acutely Toxic Waste Limit 1 quart of liquid or 1 kilogram of solid[4]
Hazardous Waste Violation Penalty Up to $70,117 per violation, per day[4]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

ClozapineD8_Disposal_Workflow cluster_generation Waste Generation cluster_handling Waste Handling & Segregation cluster_storage Waste Storage cluster_disposal Disposal cluster_empty_containers Empty Container Handling start This compound Experimentation generate_waste Generation of this compound Waste (solid, liquid, contaminated materials) start->generate_waste identify_waste Identify as Hazardous Waste (Consult SDS) generate_waste->identify_waste segregate_waste Segregate into a Labeled, Compatible Hazardous Waste Container identify_waste->segregate_waste store_waste Store in Designated Satellite Accumulation Area (SAA) segregate_waste->store_waste check_limits Monitor Accumulation Volume and Time Limits store_waste->check_limits request_pickup Contact EHS for Waste Pickup check_limits->request_pickup Limits Reached document_waste Complete Waste Disposal Forms request_pickup->document_waste end Proper Disposal by Licensed Facility document_waste->end empty_container Empty this compound Container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container (per institutional guidelines) triple_rinse->dispose_container collect_rinsate->segregate_waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.